2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
Description
Properties
Molecular Formula |
C7H4ClNO2 |
|---|---|
Molecular Weight |
169.56 g/mol |
IUPAC Name |
2-chloro-7H-furo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C7H4ClNO2/c8-6-2-1-4-5(9-6)3-11-7(4)10/h1-2H,3H2 |
InChI Key |
OFWJPUYVLGHHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=N2)Cl)C(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Properties, and Applications of the Furo[3,4-b]pyridin-5-one Scaffold
Introduction: The Furo[3,4-b]pyridin-5-one Core in Medicinal Chemistry
The furo[3,4-b]pyridin-5-one scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. Its structure, which can be considered a rigid analog of various biologically active molecules, makes it a "privileged structure" for the design of novel therapeutic agents. These scaffolds have demonstrated a wide range of biological activities, including potential anticancer and antiviral properties.[1][2] The exploration of substituted analogs, such as the chloro-derivative, is a key strategy in tuning the pharmacokinetic and pharmacodynamic properties of these molecules. This guide will provide an in-depth exploration of the synthesis, known biological activities, and handling of this important class of compounds.
Physicochemical Properties and Synthesis of Furo[3,4-b]pyridin-5-one Analogs
While specific data for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one is unavailable, we can infer its likely properties from related structures. The presence of the chlorine atom is expected to increase the lipophilicity of the molecule, potentially influencing its cell permeability and metabolic stability.
The synthesis of furo[3,4-b]pyridin-5-one and pyrrolo[3,4-b]pyridin-5-one cores often relies on elegant and efficient multi-component reactions (MCRs).[3] These one-pot procedures allow for the rapid assembly of complex molecular architectures from simple starting materials, a highly desirable feature in drug discovery for the generation of compound libraries.
A common and powerful approach is the Ugi-Zhu three-component reaction (UZ-3CR) followed by a cascade sequence involving an aza-Diels-Alder cycloaddition.[1] This methodology has been successfully employed to synthesize a variety of substituted pyrrolo[3,4-b]pyridin-5-ones.
Visualizing the Synthetic Pathway: A Generalized Ugi-Zhu/Cascade Approach
The following diagram illustrates a generalized workflow for the synthesis of a pyrrolo[3,4-b]pyridin-5-one core, which can be conceptually adapted for the furo[3,4-b]pyridin-5-one system.
Caption: Generalized workflow for the synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Safety and Handling of Chloro-Substituted Heterocyclic Compounds
As a specific Safety Data Sheet for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one is not available, a cautious approach based on the known hazards of similar chloro-substituted aromatic and heterocyclic compounds is imperative.
General Hazards:
-
Irritation: Chloro-substituted pyridines and related heterocycles are often irritating to the skin, eyes, and respiratory tract.[4][5]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Handling: Avoid direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.
The following table summarizes the key safety information for a related compound, 2-chloro-4-fluoropyridine, to provide a tangible example of the potential hazards.
| Hazard Statement | Precautionary Statement |
| Flammable liquid and vapor | Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[4] |
| Causes skin irritation | Wash skin thoroughly after handling.[4] |
| Causes serious eye irritation | Wear protective gloves/ eye protection/ face protection.[4] |
| Harmful if swallowed, in contact with skin, or if inhaled | Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.[5] |
Applications in Drug Discovery and Development
The furo[3,4-b]pyridine and pyrrolo[3,4-b]pyridin-5-one scaffolds have shown significant promise in various therapeutic areas, most notably in oncology and virology.
Anticancer Activity
Derivatives of these scaffolds have been investigated for their cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes such as cell division and signaling pathways crucial for tumor growth.
For instance, certain pyrrolo[3,4-b]pyridin-5-ones have been shown to exhibit significant cytotoxicity against human cervical carcinoma cell lines (SiHa, HeLa, and CaSki).[3] In some cases, the mechanism is believed to involve the inhibition of tubulin polymerization, a validated target for many successful anticancer drugs.[3]
The table below presents a selection of reported in vitro cytotoxic activities for pyrrolo[3,4-b]pyridin-5-one derivatives.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 1k | SiHa | 22.7 ± 2.6 | [3] |
| HeLa | 24.9 ± 3.38 | [3] | |
| CaSki | 16.2 ± 1.7 | [3] | |
| 1l | SiHa | 16.8 ± 0.67 | [3] |
| HeLa | 18.8 ± 1.03 | [3] | |
| CaSki | 13.3 ± 0.66 | [3] |
Antiviral Activity
The emergence of novel viral threats has spurred the search for new antiviral agents. The pyrrolo[3,4-b]pyridin-5-one scaffold has recently been explored for its potential to inhibit the replication of SARS-CoV-2.[1]
In a recent study, fluorinated-pyrrolo[3,4-b]pyridin-5-ones containing a 4-amino-7-chloroquinoline moiety were synthesized and evaluated for their ability to inhibit SARS-CoV-2 replication.[1] Two compounds, 19d and 19i , were found to be effective at micromolar concentrations.[7]
| Compound ID | Assay Time Point | IC50 (µM) | Reference |
| 19d | 0 h | 6.74 | [7] |
| 19i | 1 h | 5.29 | [7] |
Hypothesized Mechanism of Action: Inhibition of Viral Proteins
Computational studies suggest that these active compounds may exert their antiviral effect by binding to and inhibiting key viral proteins, such as the main protease (Mpro), which is essential for viral replication.[7]
Caption: Hypothesized inhibition of SARS-CoV-2 main protease by furo/pyrrolo[3,4-b]pyridin-5-one derivatives.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a polysubstituted pyrrolo[3,4-b]pyridin-5-one, adapted from the literature.[3] This can serve as a starting point for the synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one with appropriate modifications to the starting materials.
General Procedure for the One-Pot Synthesis of Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones:
-
To a solution of the appropriate aldehyde (1.0 equiv.) in benzene, add the corresponding amine (1.0 equiv.) and scandium (III) triflate (Sc(OTf)₃) as a catalyst.
-
Stir the mixture at room temperature for 20 minutes.
-
Add the corresponding isocyanide (1.2 equiv.) and heat the mixture using microwave irradiation (80 °C, 100 W) for 15 minutes.
-
Add maleic anhydride (1.4 equiv.) to the reaction mixture.
-
Continue heating with microwave irradiation (80 °C, 100 W) for an additional 15 minutes.
-
Remove the solvent under reduced pressure.
-
Extract the crude product with dichloromethane and wash with an aqueous solution of sodium carbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
Purify the final product by column chromatography on silica gel.
Conclusion
The furo[3,4-b]pyridin-5-one scaffold and its nitrogen-containing analog, pyrrolo[3,4-b]pyridin-5-one, represent a promising class of heterocyclic compounds with significant potential in drug discovery. Their efficient synthesis via multi-component reactions allows for the rapid generation of diverse libraries for biological screening. While specific data for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one is currently limited, the available literature on related compounds provides a strong foundation for future research. The demonstrated anticancer and antiviral activities of this scaffold warrant further investigation and optimization to develop novel therapeutic agents. As with any halogenated heterocyclic compound, appropriate safety precautions must be taken during handling and synthesis.
References
Sources
- 1. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furo[3,4-b]pyrazine-5,7-dione | 4744-50-7 | Benchchem [benchchem.com]
- 3. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Promise of Furopyridine Scaffolds: A Technical Guide to Their Therapeutic Applications in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
This document provides a technical overview of the burgeoning field of furopyridine derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across multiple disease areas. As a privileged scaffold, the fusion of a π-excessive furan ring with a π-deficient pyridine ring creates a unique electronic and structural foundation for designing potent and selective modulators of key biological targets.[1] This guide synthesizes current research to explain the causality behind experimental design, detail validated protocols, and explore future avenues for these promising molecules.
Part 1: The Furopyridine Core: A Privileged Scaffold in Medicinal Chemistry
The furopyridine nucleus, existing in several isomeric forms such as furo[2,3-c]pyridine and furo[3,2-b]pyridine, serves as the foundation for a diverse range of biological activities.[2][3] Initial investigations have revealed that derivatives of this scaffold possess potent anticancer, antiviral, anti-inflammatory, and neuroprotective properties, making it a focal point of contemporary drug discovery efforts.[3][4] The subsequent sections will delve into the specific mechanisms and applications that underscore this therapeutic potential.
Part 2: Targeting Oncogenic Pathways: Furopyridines in Cancer Therapy
Furopyridine derivatives have shown exceptional promise in oncology, primarily through the targeted inhibition of critical kinases that drive cancer progression. Two of the most well-documented targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
Section 2.1: Overcoming EGFR Resistance in Non-Small Cell Lung Cancer (NSCLC)
The Clinical Challenge: The treatment of NSCLC is often complicated by mutations in the EGFR kinase domain. While first and second-generation inhibitors like erlotinib and afatinib are effective against initial mutations (e.g., L858R), acquired resistance, particularly through the T790M "gatekeeper" mutation, limits their long-term efficacy. Third-generation inhibitors such as osimertinib successfully target the T790M mutation but are rendered ineffective by the subsequent emergence of the L858R/T790M/C797S triple mutation.[3] This C797S mutation alters the covalent binding site, creating a significant unmet clinical need.
Furopyridines as Next-Generation Inhibitors: Researchers have identified a series of furopyridine derivatives that demonstrate potent inhibitory activity against not only wild-type EGFR but also the double (L858R/T790M) and clinically challenging triple (L858R/T790M/C797S) mutant forms.[3] Compounds such as PD18 and PD56 have shown IC50 values in the nanomolar range, surpassing the efficacy of known drugs in preclinical models.[3] Molecular dynamics simulations suggest that their effectiveness stems from strong van der Waals interactions within the EGFR active site, with key hydrogen bonds to residues like M793.[3] Critically, these compounds have also displayed cytotoxicity against NSCLC cell lines (A549 and H1975) while remaining non-toxic to normal cell lines (Vero), indicating a favorable selectivity profile.[3]
Data Summary: In Vitro Activity of Lead Furopyridine Compounds Against EGFR
| Compound | Target | IC50 (µM) | Cell Line (NSCLC) | Cytotoxicity IC50 (µM) |
| PD18 | EGFR (L858R/T790M) | 3.23 ± 1.06 | H1975 (mutant) | 29.46 ± 0.93 |
| EGFR (Wild-Type) | 40.54 ± 0.62 | A549 (wild-type) | 28.23 ± 2.18 | |
| Erlotinib | EGFR (Wild-Type) | - | A549 (wild-type) | 25.57 ± 1.02 |
| EGFR (L858R/T790M) | - | H1975 (mutant) | 55.01 ± 1.02 | |
| Data synthesized from Todsaporn et al., J Phys Chem B, 2024.[3] |
EGFR Signaling and Inhibition Pathway
Caption: EGFR signaling pathway and points of inhibition.
Section 2.2: Inhibition of Cell Cycle Progression via CDK2
The Role of CDK2 in Cancer: Cyclin-dependent kinase 2 (CDK2), when complexed with cyclin E or A, is a critical regulator of the G1/S phase transition of the cell cycle.[5][6] Its dysregulation is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7] Therefore, CDK2 represents a key therapeutic target for halting tumor growth.[5]
Furopyridine Derivatives as Potent CDK2 Inhibitors: Furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the CDK2/cyclin A2 protein kinase.[8] For instance, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate (Compound 14 in referenced study) showed an IC50 value of 0.93 µM, comparable to the reference inhibitor roscovitine.[9] Structure-activity relationship (SAR) studies suggest that incorporating an ester functionality into the furopyridine scaffold enhances its anti-proliferative activity.[8] These compounds have demonstrated significant cytotoxicity against various human cancer cell lines, including colon (HCT-116), breast (MCF-7), and liver (HepG2) cancer.[9]
Part 3: A New Frontier: Furopyridines in Neurodegenerative Disorders
The Challenge of Alzheimer's Disease: Alzheimer's disease (AD) is characterized by two primary pathological hallmarks: extracellular amyloid-beta plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[10][11] The hyperphosphorylation of tau is driven by several protein kinases, including GSK-3β and CDK5, which leads to microtubule destabilization and neuronal toxicity.[11][12] Targeting these kinases is a key therapeutic strategy.
Multi-Targeting Kinase Inhibition: Given that AD is a multifactorial disease, a multi-target approach may be more effective than a single-target drug.[13] Furopyridine derivatives have been evaluated as inhibitors of a panel of kinases related to tau pathology. Researchers have identified compounds that inhibit multiple relevant kinases, including CDK1, CDK2, Fyn, JNK3, and GSK-3β. This multi-targeting capability presents a significant advantage, potentially allowing a single compound to modulate several pathological processes simultaneously. The inhibitory properties are highly sensitive to the substitution patterns on the furopyridine core, offering a rich chemical space for optimization.
Part 4: The Drug Discovery Workflow: From Concept to Cell
The identification of therapeutically relevant furopyridine derivatives follows a logical, self-validating workflow that integrates computational and experimental methodologies. This section provides exemplary protocols based on published research.
Section 4.1: Chemical Synthesis
A common and effective method for synthesizing substituted furopyridines involves the nucleophilic substitution of a chloromethyl derivative with a primary or secondary amine.[3]
Protocol: Synthesis of an Aminomethyl Furo[2,3-c]pyridine Derivative
-
Reactant Preparation: In a round-bottom flask, combine the starting 4-chloromethyl-7-methylfuro[2,3-c]pyridine derivative (1.0 eq), the desired amine (e.g., 1-(pyridin-2-ylmethyl)piperazine, 1.3 eq), and sodium bicarbonate (NaHCO3, 1.3 eq).
-
Solvent Addition: Add dimethylformamide (DMF) as the solvent (approx. 1.3 mL per mmol of the starting chloromethyl derivative).
-
Reaction: Stir the mixture at 60–70 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, add water (approx. 6-7 mL per mmol) to the reaction mixture to precipitate the product.
-
Isolation and Washing: Filter the precipitate and wash it thoroughly with water (3 x 2 mL per mmol).
-
Purification (Optional): The crude product can be purified further by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the final compound using ¹H NMR and ¹³C NMR spectroscopy.[3]
Drug Discovery & Validation Workflow
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of tau kinases in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biomedres.us [biomedres.us]
- 13. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
Literature review of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one as a scaffold
The following technical guide details the utility, synthesis, and functionalization of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one . This document is structured for application scientists and medicinal chemists, focusing on the scaffold's dual-electrophilic nature and its role as a precursor for complex heterocyclic libraries.
Executive Summary
The molecule 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (hereafter referred to as 2-Cl-FPP ) represents a high-value "privileged scaffold" in drug discovery. Its structural uniqueness lies in the fusion of a reactive lactone (furanone) ring with a 2-chloropyridine core.
This architecture offers two distinct orthogonal reaction sites:
-
The Lactone Electrophile (C5): Susceptible to ring-opening by nucleophiles (amines, alkoxides) to generate functionalized nicotinamides or picolinamides.
-
The Pyridine Electrophile (C2-Cl): Activated for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide delineates the synthesis of 2-Cl-FPP and provides validated workflows for its diversification into bioactive libraries relevant to kinase inhibition, HIV integrase modulation, and herbicide development.
Structural Analysis & Reactivity Profile
The scaffold is a bicyclic system where a pyridine ring is fused [3,4-b] to a
| Feature | Chemical Nature | Reactivity Potential |
| C2-Chlorine | High reactivity toward | |
| C5-Carbonyl | Lactone (Ester) | Electrophilic center. Reacts with |
| C7-Methylene | Benzylic-like Position | Potential for oxidation to anhydride or radical halogenation (though less common in initial scaffold manipulation). |
| Pyridine N | Basic Nitrogen | Proton acceptor; directs ortho-lithiation if C2 is protected/substituted. |
Reactivity Diagram (DOT Visualization)
The following diagram maps the divergence pathways from the core scaffold.
Figure 1: Divergent synthesis pathways from the 2-Cl-FPP scaffold.
Synthesis of the Scaffold
The most robust route to 2-Cl-FPP proceeds via the partial reduction of 2-chloropyridine-3,4-dicarboxylic anhydride . This method ensures the retention of the critical chlorine atom while establishing the lactone ring.
Pathway: Anhydride Reduction
Precursor: 2-chloropyridine-3,4-dicarboxylic acid (commercially available or synthesized via oxidation of 2-chloro-3,4-dimethylpyridine).
Step-by-Step Protocol:
-
Anhydride Formation:
-
Reflux 2-chloropyridine-3,4-dicarboxylic acid (10.0 g) in acetic anhydride (50 mL) for 4 hours.
-
Concentrate in vacuo to yield the crude anhydride.
-
-
Regioselective Reduction:
-
Dissolve the crude anhydride in dry THF (100 mL) under
. -
Cool to -78°C.
-
Add
(1.1 equiv) suspended in dry DMF or use for milder control. -
Stir for 2 hours, allowing slow warming to 0°C.
-
Mechanistic Note: Reduction typically occurs at the more electron-deficient carbonyl. In pyridine-3,4-dicarboxylates, the C4-carbonyl is often more reactive due to resonance, but regioselectivity can vary based on the reducing agent.
-
-
Cyclization & Isolation:
-
Quench with 1N HCl (carefully) to hydrolyze the intermediate lactol/carboxylate.
-
Stir at room temperature for 1 hour to induce cyclization to the lactone.
-
Extract with EtOAc, wash with brine, dry over
. -
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 45–65% over two steps.
Functionalization Workflows
Workflow A: Nucleophilic Aromatic Substitution ( )
The 2-chloro position is highly activated. This reaction allows the introduction of diversity elements before opening the lactone ring.
Protocol (General
-
Reagents: 2-Cl-FPP (1.0 equiv), Primary/Secondary Amine (1.2 equiv), DIPEA (2.0 equiv).
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate the transition state).[1]
-
Conditions: Heat at 80–100°C for 4–12 hours.
-
Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.
-
Outcome: 2-Amino-5H,7H-furo[3,4-b]pyridin-5-one .
Validation:
-
Monitor disappearance of starting material via TLC (UV active).
-
Shift in
NMR: The C2-Cl pyridine protons will shift upfield upon amination.
Workflow B: Lactone Ring Opening (Library Generation)
Reacting the scaffold with amines opens the lactone to form nicotinamides (or isonicotinamides depending on regiochemistry). This is a key route for fragment-based drug discovery.
Protocol:
-
Reagents: 2-Cl-FPP (1.0 equiv), Primary Amine
(1.1 equiv). -
Solvent: Ethanol or THF (Room Temperature).
-
Observation: The reaction is often rapid. The lactone opens to give the hydroxy-amide.
-
Optional Cyclization (Lactam Formation):
-
To convert the open hydroxy-amide into the pyrrolo[3,4-b]pyridin-5-one (lactam), treat the intermediate with
or use Mitsunobu conditions ( /DIAD) to close the ring with Nitrogen.
-
Workflow Diagram: Synthesis of Pyrrolo-Derivatives
Figure 2: Conversion of Furo-scaffold to Pyrrolo-scaffold.
Applications in Drug Discovery[2]
Kinase Inhibitors
The furo[3,4-b]pyridine core mimics the ATP-binding motif found in many kinase inhibitors.
-
Strategy: Use Workflow A (
) to introduce a solubilizing group (e.g., morpholine, piperazine) at C2. Use Workflow B to introduce the "hinge-binding" motif via the lactone/lactam.
HIV Integrase Inhibitors
Polycyclic pyridine scaffolds are known to chelate Magnesium ions in the integrase active site.
-
Relevance: The 5-one carbonyl and the pyridine nitrogen provide a bidentate chelation site potential, similar to Dolutegravir pharmacophores.
Herbicidal Agents
Derivatives of pyridine-2,3-dicarboxylic acid (Imidazolinones) are potent herbicides (e.g., Imazapyr).
-
Role: 2-Cl-FPP serves as a "masked" di-acid. The 2-Cl group allows for the attachment of aryl or heteroaryl side chains required for selectivity in crop protection.
References
-
PubChemLite. 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (Compound Summary). Available at: [Link]
-
Wu, Y., et al. (2021). Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization.[2] Chinese Journal of Organic Chemistry.[2] (Demonstrates synthesis of furo[3,4-b]pyridin-5-ones). Available at: [Link]
-
O'Murchu, C. (1989). Synthesis of 2-acetylnicotinic acid and related intermediates.[3] Synthesis.[3][4][1][2][5] (Foundational work on pyridine lactone intermediates).
-
Gazivoda, T., et al. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions. PMC. Available at: [Link]
- Google Patents.Process for preparing 2-acetyl nicotinic acid (KR100371087B1). (Details reduction of pyridine anhydrides to lactones).
Sources
- 1. EP0752424B1 - Nicotinic acid derivative and herbicide - Google Patents [patents.google.com]
- 2. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization [sioc-journal.cn]
- 3. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]
- 4. WO2018112840A1 - 6, 5-fused heteroaryl piperidine ether allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
Electronic Properties and Reactivity of Chloro-Substituted Furopyridinones: A Technical Guide
Executive Summary
Chloro-substituted furopyridinones represent a privileged scaffold in modern medicinal chemistry, serving as bioisosteres for quinolines, isoquinolines, and purine nucleobases. Their utility stems from a unique "push-pull" electronic architecture: the
Structural Architecture & Electronic Landscape
The Push-Pull System
The furopyridinone core exhibits a distinct electronic gradient. The furan oxygen acts as a resonance donor (+M effect), increasing electron density in the fused system. Conversely, the pyridinone nitrogen (and the carbonyl group) acts as an electron sink.
When a chlorine substituent is introduced—typically at the C4 or C7 position depending on the isomer (e.g., furo[2,3-c]pyridin-7(6H)-one)—it introduces a secondary dipole.
-
Inductive Effect (-I): The electronegative chlorine withdraws density, further activating the ring toward nucleophilic attack.
-
Resonance Effect (+M): Weak donation into the ring, which is generally overwhelmed by the electron-deficiency of the pyridine ring.
Tautomeric Considerations
Furopyridinones exist in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms.
-
Solid State/Polar Solvents: The lactam (C=O) form predominates.
-
Reactivity Implication: Chlorination protocols (e.g.,
) often exploit the lactim tautomer to convert the hydroxyl group into a chloride, generating the reactive chlorofuropyridine intermediate.
Visualizing the Electronic Pathway
The following diagram illustrates the electronic flow and activation logic within the scaffold.
Figure 1: Electronic vector map showing the donor-acceptor relationship facilitating reactivity.
Synthetic Pathways and Chlorination Strategies[1]
The construction of the chloro-furopyridinone scaffold typically follows two strategic disconnections:
-
Annulation of Pyridines: Building the furan ring onto a halogenated pyridinone.
-
Cyclization of Furans: Constructing the pyridinone ring from furan-2/3-carboxylates.
Synthesis Workflow
The most robust route often involves the Gould-Jacobs reaction or similar condensation-cyclization sequences, followed by chlorodehydroxylation.
Figure 2: General synthetic workflow for accessing the reactive chloro-scaffold.
Reactivity Profile: The "Chloro-Handle"
The chlorine atom on the furopyridine core is highly versatile. Its reactivity is dictated by the nature of the nucleophile and the catalyst system employed.
Nucleophilic Aromatic Substitution ( )
Due to the electron-deficient nature of the pyridine ring, the chlorine atom (especially at positions
-
Mechanism: Addition-Elimination (
). -
Scope: Amines (primary/secondary), alkoxides, thiols.
-
Conditions: usually require heat (
C) or base catalysis ( , ).
Palladium-Catalyzed Cross-Coupling
When
-
Suzuki-Miyaura: Boronic acids/esters.[1] Requires electron-rich phosphines (e.g., XPhos, SPhos) to activate the C-Cl bond.
-
Buchwald-Hartwig: For sterically hindered amines or anilines that fail under standard
.
Comparative Reactivity Data
The following table summarizes the reactivity of 4-chlorofuro[2,3-c]pyridine against various nucleophiles.
| Nucleophile Class | Reagent Example | Reaction Type | Typical Conditions | Yield Range |
| Amines (1°) | Benzylamine | EtOH, Reflux, 4h | 85-95% | |
| Amines (2°) | Morpholine | DMF, | 70-85% | |
| Aryl Boronates | Ph-B(OH)2 | Suzuki | Pd(dppf)Cl2, Cs2CO3, Dioxane | 80-90% |
| Alkoxides | NaOMe | MeOH, Reflux | 90-95% | |
| Thiols | Ph-SH | DMF, NaH, | 75-85% |
Detailed Experimental Protocols
Protocol A: Chlorination of Furo[2,3-c]pyridin-7(6H)-one
Objective: Conversion of the lactam to the reactive 7-chloro intermediate.
-
Setup: Charge a dry round-bottom flask with furo[2,3-c]pyridin-7(6H)-one (1.0 equiv) under Argon.
-
Reagent Addition: Add Phosphorus Oxychloride (
, 10 equiv) carefully. Note: acts as both reagent and solvent. -
Catalysis: Add a catalytic amount of DMF (3-5 drops). This forms the Vilsmeier-Haack reagent in situ, accelerating the reaction.
-
Reaction: Heat the mixture to reflux (
C) for 2-4 hours. Monitor consumption of starting material by TLC (System: 5% MeOH in DCM). -
Workup (Critical):
-
Cool the reaction mixture to RT.
-
Slowly pour the mixture onto crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralize with saturated
solution to pH 7-8.
-
-
Isolation: Extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Suzuki-Miyaura Coupling of 7-Chlorofuro[2,3-c]pyridine
Objective: Installation of an aryl group at the C7 position.
-
Reagents: Combine 7-chlorofuro[2,3-c]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and
(2.0 equiv) in a microwave vial. -
Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Catalyst: Add
(5 mol%) or (5 mol%). -
Conditions: Seal the vial and heat at
C (conventional heating) or C (microwave) for 1 hour. -
Validation: Check LCMS for the mass of the biaryl product (
). -
Purification: Filter through a Celite pad, concentrate, and purify via preparative HPLC or silica chromatography.
Therapeutic Implications & Bioisosterism[3][4]
The chlorofuropyridinone scaffold is not merely a synthetic intermediate; it is a template for drug design.
-
Kinase Inhibition: The planar, heterobicyclic structure mimics the adenine core of ATP, allowing it to bind in the hinge region of kinases. The chlorine atom can be substituted with solubilizing groups to interact with the ribose-binding pocket.
-
Viral Protease Inhibitors: Furo[2,3-c]pyridine derivatives have been identified as potent HIV-1 protease inhibitors (e.g., PNU-142721 analogues).[2]
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. NIH/PubMed Central. [Link]
-
Synthesis of Furo[2,3-c]pyridine Derivatives. Clockss/Heterocycles. [Link][2][3][4]
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones. NIH/PubMed Central. [Link]
Sources
The Evolution of 5H,7H-furo[3,4-b]pyridin-5-one Analogs: From Thermochromic Materials to Next-Generation Kinase Inhibitors
Executive Summary
The 5H,7H-furo[3,4-b]pyridin-5-one scaffold—historically known as an aza-phthalide derivative—represents a fascinating case study in chemical repurposing. Originally synthesized and optimized in the late 20th century as a critical electron-donating leuco dye for thermal recording materials, this bicyclic core has recently undergone a paradigm shift. Today, functionalized furo[3,4-b]pyridin-5-one analogs are at the forefront of immuno-oncology drug discovery, specifically acting as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)[1][2].
This technical guide dissects the structural biology, historical discovery, and modern experimental workflows associated with these analogs, providing researchers with a self-validating framework for synthesizing and evaluating these compounds.
Structural Chemistry and Historical Discovery
The core structure of 5H,7H-furo[3,4-b]pyridin-5-one consists of a pyridine ring fused to a furanone (lactone) ring[3]. The presence of the nitrogen atom in the aromatic system fundamentally alters the electronic distribution compared to its carbon-only analog, phthalide. The electron-withdrawing nature of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO), making the lactone carbonyl highly susceptible to nucleophilic attack or acid-catalyzed ring opening.
Phase I: Material Science and Thermochromism (1990s–2000s)
The initial discovery and commercialization of furo[3,4-b]pyridin-5-one derivatives were driven by the paper and printing industries. Compounds such as 7,7-bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5-one were developed as color formers in reversible thermochromic systems[4][5].
Mechanistic Causality: In a solid polymer matrix, the compound exists in a closed, colorless lactone state. Upon the application of thermal energy in the presence of an acidic developer (e.g., dodecanoic acid or phenolic compounds), the lactone ring cleaves. This opening generates a zwitterionic structure with extended
Diagram 1: Chemical logic of reversible thermochromic lactone ring opening.
Phase II: Medicinal Chemistry and Kinase Inhibition (2010s–Present)
The transition from material science to pharmacology occurred when high-throughput screening identified the aza-phthalide core as a privileged scaffold for kinase hinge binding. The pyridine nitrogen serves as a critical hydrogen-bond acceptor, interacting with the backbone amides in the ATP-binding pocket of kinases.
Recent patent literature () highlights the use of 7,7-dimethyl-5H,7H-furo[3,4-b]pyridin-5-one derivatives as inhibitors of HPK1 (MAP4K1) [1][2]. HPK1 is a negative regulator of T-cell receptor (TCR) signaling. By inhibiting HPK1, these analogs prevent the degradation of the SLP-76 adaptor protein, thereby sustaining T-cell activation and enhancing anti-tumor immunity[2]. Other halogenated derivatives (e.g., 3-bromo-7H-furo[3,4-b]pyridin-5-one) have shown efficacy against Tropomyosin receptor kinases (TRKs) in cancer models[7].
Diagram 2: HPK1 signaling pathway and targeted inhibition by furo-pyridine analogs.
Comparative Data Analysis
To understand the versatility of this scaffold, we must compare the physicochemical properties dictated by the substitution at the C7 position.
| Derivative / Compound | Primary Application | Target / Mechanism | Key Physicochemical Property |
| 7,7-bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5-one | Material Science[4] | Leuco Dye (Thermochromic)[5] | Highly lipophilic; colorless to colored transition upon lactone opening. |
| 7,7-dimethyl-5H,7H-furo[3,4-b]pyridin-5-one core | Medicinal Chemistry[8] | HPK1 Kinase Inhibitor[1] | Low molecular weight ( |
| 3-bromo-7H-furo[3,4-b]pyridin-5-one | Medicinal Chemistry[7] | TRK Inhibitor[7] | Halogenated scaffold enabling specific hydrophobic pocket binding. |
Self-Validating Experimental Protocols
The following protocols outline the synthesis of the HPK1-inhibiting core and the subsequent biochemical validation. These methods are designed with internal controls to ensure trustworthiness and reproducibility.
Protocol A: Synthesis of 7,7-dimethyl-5H,7H-furo[3,4-b]pyridin-5-one
This protocol utilizes a regioselective Grignard addition to 2,3-pyridinedicarboxylic anhydride[8].
Rationale: The C2 carbonyl of the anhydride is highly electrophilic due to the inductive effect of the adjacent pyridine nitrogen. However, coordination of the magnesium to the nitrogen directs the nucleophilic attack, requiring precise temperature control to avoid over-alkylation.
-
Preparation: Purge a dry, three-neck round-bottom flask with Argon. Dissolve 1.0 eq of 2,3-pyridinedicarboxylic anhydride in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).
-
Grignard Addition: Cool the solution to -78°C using a dry ice/acetone bath. Dropwise, add 2.2 eq of Methylmagnesium bromide (3.0 M in diethyl ether) over 30 minutes. Self-Validation Check: The reaction mixture should turn a deep yellow/orange, indicating the formation of the intermediate magnesium alkoxide.
-
Lactonization: Allow the reaction to slowly warm to room temperature over 4 hours. Quench carefully with saturated aqueous
. -
Acidic Cyclization: Adjust the pH of the aqueous layer to 2.0 using 1M HCl and stir for 2 hours to ensure complete cyclization of the intermediate alcohol to the lactone.
-
Extraction & Purification: Extract with ethyl acetate (3x). Dry the combined organic layers over
, concentrate in vacuo, and purify via silica gel chromatography (Hexanes:EtOAc gradient) to yield the pure 7,7-dimethyl-5H,7H-furo[3,4-b]pyridin-5-one.
Protocol B: TR-FRET HPK1 Kinase Assay
To validate the synthesized analogs as HPK1 inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
Rationale: Running the assay at the ATP
-
Buffer Preparation: Prepare kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. -
Reagent Assembly: In a 384-well low-volume plate, add 5 µL of recombinant HPK1 kinase domain (final concentration 0.5 nM) pre-incubated with serial dilutions of the furo[3,4-b]pyridin-5-one analog (10 µM to 0.1 nM).
-
Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated SLP-76 peptide (1 µM) and ATP at its apparent
(e.g., 20 µM). -
Incubation: Seal and incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate
and stop kinase activity), Europium-labeled anti-phospho-SLP-76 antibody, and Streptavidin-APC. -
Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the
using the 665/615 nm emission ratio. Self-Validation Check: Include Staurosporine as a positive control; it should yield an in the low nanomolar range.
Diagram 3: Experimental workflow from core synthesis to cellular validation.
Conclusion and Future Perspectives
The journey of 5H,7H-furo[3,4-b]pyridin-5-one from a humble thermochromic dye to a highly targeted immuno-oncology pharmacophore underscores the importance of privileged scaffolds in chemical space. By leveraging the unique electronic properties of the aza-phthalide core, researchers have successfully designed molecules that selectively inhibit HPK1, offering a promising non-antibody approach to enhancing T-cell mediated tumor destruction. Future development will likely focus on optimizing the pharmacokinetic profiles of these analogs and exploring their synergistic effects with existing PD-1/PD-L1 checkpoint inhibitors.
References
- Bristol-Myers Squibb Company. (2019). Isofuranone compounds useful as HPK1 inhibitors (Patent No. WO2019090198A1). World Intellectual Property Organization.
- Appleton Papers Inc. (2019). Thermal recording materials (Patent No. EP3083262B1). European Patent Office.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12969140, 7-methyl-7H-furo[3,4-b]pyridin-5-one. Retrieved from[Link]
- Bilen, J. (2007). Reversible thermochromic systems (Patent No. US20070167325A1). United States Patent and Trademark Office.
Sources
- 1. WO2019090198A1 - Isofuranone compounds useful as hpk1 inhibitors - Google Patents [patents.google.com]
- 2. WO2019090198A1 - Isofuranone compounds useful as hpk1 inhibitors - Google Patents [patents.google.com]
- 3. PubChemLite - 7-methyl-5h,7h-furo[3,4-b]pyridin-5-one (C8H7NO2) [pubchemlite.lcsb.uni.lu]
- 4. 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one | 304698-49-5 | Benchchem [benchchem.com]
- 5. US20070167325A1 - Reversible thermochromic systems - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. 3-bromo-4-hydroxy-3H-pyridin-2-one | Benchchem [benchchem.com]
- 8. dimethyl-7,7 (7H)furo<3,4-b>pyridinone-5 - CAS号 111341-58-3 - 摩熵化学 [molaid.com]
Methodological & Application
Procedure for nucleophilic aromatic substitution on 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
Application Notes & Protocols
Procedure for Nucleophilic Aromatic Substitution on 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
Abstract
The furo[3,4-b]pyridin-5-one scaffold is a significant heterocyclic motif in medicinal chemistry, recognized as a privileged aza-analogue of isoindolin-1-one, a core structure in various bioactive compounds.[1] Functionalization of this scaffold is critical for the development of novel therapeutic agents. This document provides a detailed guide for performing nucleophilic aromatic substitution (SNAr) on 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one. The presence of the chlorine atom at the C2 position of the electron-deficient pyridine ring system makes it an excellent electrophilic site for substitution by a wide range of nucleophiles. We present the underlying mechanistic principles, generalized protocols for reactions with amine, alcohol, and thiol nucleophiles, and a comprehensive troubleshooting guide to support researchers in drug discovery and chemical synthesis.
Mechanistic Rationale and Scientific Principles
Nucleophilic aromatic substitution (SNAr) on heteroaromatic systems like pyridine derivatives is a powerful tool for C-N, C-O, and C-S bond formation. Unlike typical SN2 reactions, the SNAr mechanism proceeds through a two-step addition-elimination pathway.[2]
Causality of Reactivity: The reactivity of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one towards nucleophiles is governed by several electronic factors:
-
Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This nitrogen atom can stabilize the negative charge of the reaction intermediate through resonance, particularly when the attack occurs at the ortho (C2, C6) or para (C4) positions.[3][4]
-
Leaving Group Position: The chlorine atom at the C2 position is ortho to the ring nitrogen, which is an ideal location for SNAr. Nucleophilic attack at this position generates a resonance-stabilized anionic intermediate, often called a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom.[5]
-
Fused Ring Influence: The fused electron-withdrawing furo[3,4-b]pyridin-5-one system further decreases the electron density of the pyridine ring, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[6]
The general mechanism is illustrated below. The initial attack of the nucleophile is typically the rate-determining step, followed by the rapid elimination of the chloride leaving group to restore aromaticity.[5]
Caption: General mechanism of SNAr on the 2-chloro-furo[3,4-b]pyridin-5-one core.
Experimental Design and Key Considerations
The success of an SNAr reaction depends on the careful selection of reagents and conditions. Optimization is often required for specific substrate-nucleophile combinations.
-
Nucleophile Selection: A wide array of nucleophiles can be employed.
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines are common. Aliphatic amines are generally more nucleophilic than aromatic amines.
-
O-Nucleophiles: Alcohols and phenols can be used, typically after deprotonation to form the more nucleophilic alkoxide or phenoxide.
-
S-Nucleophiles: Thiols are excellent nucleophiles and often react under mild conditions.
-
-
Solvent Choice: Polar aprotic solvents are ideal as they can solvate the reactants and effectively stabilize the charged Meisenheimer complex without protonating the nucleophile.
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Acetonitrile (MeCN).
-
-
Base Requirement: A base is often necessary, serving one of two purposes:
-
To deprotonate the nucleophile: For alcohols, phenols, and thiols, a base is required to generate the more potent anionic nucleophile.
-
To act as an acid scavenger: For reactions with amines, a base is used to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
-
Common Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH, for O/S-nucleophiles), and non-nucleophilic organic bases like Diisopropylethylamine (DIPEA).
-
-
Temperature Control: Reaction temperatures can range from room temperature to >150 °C. Less reactive nucleophiles (e.g., anilines) or less activated substrates may require higher temperatures.[7] Microwave irradiation can also be employed to accelerate the reaction.[8]
Detailed Experimental Protocols
The following are generalized, robust protocols that serve as an excellent starting point for optimization.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 2-Amino-5H,7H-furo[3,4-b]pyridin-5-one Derivatives
This protocol details the reaction with primary or secondary amines.
-
Materials:
-
2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (1.0 eq)
-
Amine nucleophile (1.2 - 2.0 eq)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
-
Procedure:
-
To a reaction vessel, add 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one and the chosen solvent (to achieve a concentration of ~0.1-0.5 M).
-
Add the amine nucleophile, followed by the base.
-
Seal the vessel or equip it with a condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water or ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-5H,7H-furo[3,4-b]pyridin-5-one Derivatives
This protocol details the reaction with alcohols or phenols.
-
Materials:
-
2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (1.0 eq)
-
Alcohol or phenol nucleophile (1.2 - 1.5 eq)
-
Strong base (e.g., NaH (60% dispersion in mineral oil) or KOtBu, 1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide/phenoxide.
-
Add a solution of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature or heat as required (e.g., 60-100 °C), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation: Typical Reaction Conditions
The following table summarizes starting conditions for various nucleophile classes. Optimization is highly recommended.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) |
| Aliphatic Amine | Morpholine | K₂CO₃ | DMSO | 80 - 120 |
| Aromatic Amine | Aniline | Cs₂CO₃ | NMP | 120 - 150 |
| Aliphatic Alcohol | Propan-1-ol | NaH | THF/DMF | 60 - 80 |
| Phenol | Phenol | K₂CO₃ | DMF | 100 - 130 |
| Thiol | Thiophenol | DIPEA | MeCN | 25 - 60 |
General Laboratory Workflow
The overall process from reaction setup to final product characterization follows a logical sequence.
Caption: Standard experimental workflow for SNAr reactions.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides solutions to common issues.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient activation of the pyridine ring. 2. Nucleophile is too weak. 3. Reaction temperature is too low. 4. Ineffective base or solvent. | 1. Increase reaction temperature. Consider using microwave heating. 2. For O/S-nucleophiles, ensure complete deprotonation with a strong base (e.g., NaH). 3. Switch to a higher-boiling solvent (e.g., from DMF to NMP or DMSO). 4. Increase the equivalents of the nucleophile. |
| Formation of Multiple Products / Side Reactions | 1. Nucleophile is reacting at other sites. 2. Product is unstable under reaction conditions. 3. Base is too strong or nucleophilic. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a milder, non-nucleophilic base like DIPEA or Cs₂CO₃ instead of K₂CO₃ or NaH. 3. Ensure the reaction is run under a strict inert atmosphere to prevent oxidative degradation. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Residual high-boiling solvent (DMF, DMSO). | 1. Drive the reaction to full conversion to eliminate starting material. 2. Use an alternative work-up; for basic products, an acid-base extraction can be effective. 3. For residual DMF/DMSO, perform multiple washes with water/brine during extraction or remove under high vacuum. |
References
-
Magedov, I. V., et al. (2009). A Facile Synthesis of Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one Derivatives via Three-Component Reaction in Ionic Liquid without Any Catalyst. Journal of Heterocyclic Chemistry, 46(3), 469-472. Available at: [Link]
-
Ortega-Vera, M., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2656. Available at: [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Reyes-Mendoza, M., et al. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 27(16), 5104. Available at: [Link]
-
Clark, J. H., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Organic Process Research & Development, 16(5), 923-930. Available at: [Link]
-
Chemistry Student. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. Available at: [Link]
-
Prista, von, S., et al. (2021). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 26(11), 3374. Available at: [Link]
-
van der Vlugt, J. I., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13217-13224. Available at: [Link]
-
organic-chemistry.org. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Organic Chemistry. Available at: [Link]
-
Martínez, R., et al. (2023). Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules, 28(10), 4118. Available at: [Link]
-
Lu, Y., et al. (2020). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. Available at: [Link]
-
Gharpure, S. Nucleophilic Aromatic Substitution. NPTEL. Available at: [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(33), 6493-6501. Available at: [Link]
-
Ritter, T., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9471-9480. Available at: [Link]
-
Ortiz, A., et al. (2022). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry, 10, 1030045. Available at: [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Application Note: 2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one as a Privileged Heterocyclic Building Block in Drug Discovery
Executive Summary
The aza-phthalide core, specifically the furo[3,4-b]pyridin-5-one scaffold, is a highly versatile structural motif embedded in numerous biologically active molecules. Derivatives of this core have demonstrated potent inhibitory activity against critical oncology and neurology targets, including Tropomyosin receptor kinases (TRKs) and Casein kinase 1 (CK1)[1][2].
The specific halogenated derivative, 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one , serves as a powerful dual-electrophilic building block. It allows for orthogonal functionalization via the C2-chlorine atom (cross-coupling/SNAr) and the C5-lactone carbonyl (ring-opening). This application note details the physicochemical properties, mechanistic rationale, and field-validated protocols for utilizing this compound in divergent library synthesis.
Physicochemical & Structural Properties
Understanding the baseline properties of this building block is critical for predicting its behavior in various solvent systems and its ionization profile during mass spectrometry monitoring.
| Property | Value | Analytical Significance |
| Chemical Name | 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one | Standard nomenclature for inventory tracking. |
| Molecular Formula | C7H4ClNO2 | Determines exact mass calculations. |
| Monoisotopic Mass | 168.993 Da[3] | Target mass for LC-MS (Expected [M+H]+ at m/z 170.0). |
| Molecular Weight | 169.56 g/mol | Used for stoichiometric calculations. |
| Key Reactive Site 1 | C2 (C-Cl bond) | Prime site for SNAr and Pd-catalyzed cross-coupling. |
| Key Reactive Site 2 | C5 (Lactone Carbonyl) | Susceptible to nucleophilic attack and ring-opening. |
Reactivity Profile: The Dual-Electrophile Advantage
The synthetic utility of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one stems from its two distinct electrophilic centers, which can be addressed orthogonally:
-
C2-Position (Pyridine Ring): The chlorine atom is positioned ortho to the pyridine nitrogen. The inherent electron-withdrawing nature of the pyridine ring—further enhanced by the fused electron-withdrawing lactone—makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Additionally, the C-Cl bond is an excellent oxidative addition partner for low-valent Palladium species, enabling Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
-
C5-Position (Lactone Carbonyl): The strained five-membered lactone ring can undergo nucleophilic acyl substitution (ring-opening) with primary and secondary amines to yield functionalized pyridine-2,3-dicarboxamides or hydroxymethyl amides.
Divergent synthetic workflows for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one functionalization.
Validated Synthetic Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C2
Causality & Rationale: When coupling electron-deficient chloropyridines, premature hydrolysis of the lactone ring is a significant risk if harsh aqueous bases (e.g., NaOH, KOH) are used. Therefore, a mild base (K2CO3) in a biphasic 1,4-Dioxane/H2O system is strictly selected. Pd(dppf)Cl2 is chosen as the pre-catalyst because its large bite angle facilitates the reductive elimination step, which can be rate-limiting in sterically hindered ortho-substituted pyridines.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) to the solid mixture.
-
Solvent Introduction: Evacuate and backfill the tube with Nitrogen (3 cycles). Add degassed 1,4-Dioxane/H2O (4:1 v/v, 0.2 M).
-
Reaction: Seal the tube and heat the biphasic mixture to 85 °C with vigorous stirring for 4–6 hours.
-
Self-Validating Check: Monitor the reaction via LC-MS. The reaction is complete when the starting material peak (m/z 170 [M+H]+) is fully depleted, and the product mass (e.g., m/z 212 [M+H]+ for a phenyl coupling) emerges. Diagnostic tip: If the starting material persists after 4 hours, spike the reaction with an additional 2.5 mol% of Pd(dppf)Cl2 to overcome catalyst deactivation.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C2
Causality & Rationale: Because the C2-chlorine is highly activated by the adjacent pyridine nitrogen, SNAr can be achieved without transition metal catalysts. Using a polar aprotic solvent (NMP or DMF) stabilizes the highly polarized Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, driving the reaction forward without competing for the electrophilic site.
Mechanistic pathway of SNAr at the C2 position via a Meisenheimer complex intermediate.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (1.0 equiv, 1.0 mmol) in anhydrous NMP (0.3 M).
-
Reagent Addition: Add the primary or secondary amine (1.5 equiv) followed by DIPEA (2.0 equiv).
-
Reaction: Heat the mixture to 100 °C under a nitrogen atmosphere for 8–12 hours.
-
Self-Validating Check: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The highly polar amine product will typically have a significantly lower Rf than the starting 2-chloro compound. Confirm conversion via LC-MS by observing the mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the amine moiety.
-
Workup: Quench with water to precipitate the product. If the product is an oil, extract with EtOAc (3x), wash the combined organic layers thoroughly with 5% LiCl aqueous solution (to remove NMP), dry, and concentrate.
Protocol 3: Lactone Ring-Opening (Aminolysis)
Causality & Rationale: To selectively open the lactone without displacing the C2-chlorine via SNAr, temperature control is vital. Trimethylaluminum (AlMe3) is utilized to activate the amine (forming a highly nucleophilic dimethylaluminum amide complex), which attacks the lactone carbonyl at ambient or slightly elevated temperatures (Weinreb amidation conditions), preserving the C-Cl bond for downstream functionalization.
Step-by-Step Methodology:
-
Activation: Dissolve the desired amine (1.2 equiv) in anhydrous THF (0.2 M) under argon at 0 °C. Carefully add AlMe3 (2.0 M in toluene, 1.2 equiv) dropwise. Stir for 30 minutes at room temperature to form the active complex.
-
Coupling: Cool the mixture back to 0 °C and add a solution of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (1.0 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validating Check: Since both the starting material and the resulting hydroxymethyl amide exhibit similar UV absorbance, use a ninhydrin stain on the TLC plate to ensure no free aliphatic amine remains. LC-MS will show the exact mass addition of the amine without the loss of the chlorine isotope pattern, confirming a ring-opening event rather than an SNAr substitution.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) and stir vigorously for 1 hour to break the aluminum emulsion. Extract with EtOAc, dry, and purify.
References
1.[3] PubChemLite - 2-chloro-5h,7h-furo[3,4-b]pyridin-5-one (C7H4ClNO2). Université du Luxembourg. 2.[1] 3-bromo-4-hydroxy-3H-pyridin-2-one | Benchchem. Benchchem. 3.[2] CK1-IN-2 hydrochloride | Benchchem. Benchchem.
Sources
Application Notes and Protocols for the Functionalization of the Pyridine Ring in Furo[3,4-b]pyridin-5-one Systems
Introduction: The Furo[3,4-b]pyridin-5-one Scaffold - A Privileged Core in Medicinal Chemistry
The furo[3,4-b]pyridin-5-one heterocyclic system has emerged as a scaffold of significant interest for researchers in drug discovery and medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent vectors, making it an attractive framework for the design of potent and selective modulators of various biological targets. This core is considered a privileged aza-analogue of isoindolin-1-one, a structural motif present in numerous natural and synthetic compounds with anticancer properties.[1][2] The inherent biological relevance of this scaffold, coupled with its synthetic accessibility, underscores the importance of developing a robust toolbox for its chemical diversification.
The pyridine subunit within the furo[3,4-b]pyridin-5-one core is a primary site for modification, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the introduction of pharmacophoric elements to modulate biological activity. This guide provides a comprehensive overview of established and theoretical strategies for the functionalization of the pyridine ring in furo[3,4-b]pyridin-5-one systems, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel therapeutic agents.
While the majority of the available literature focuses on the synthesis of the furo[3,4-b]pyridin-5-one core, often through elegant multicomponent reactions like the Ugi-Zhu reaction, the subsequent derivatization of the pyridine ring is less extensively documented.[1][2][3] This guide aims to bridge this gap by extrapolating from the well-established chemistry of pyridine and related fused heterocyclic systems to provide practical and actionable protocols for the functionalization of this important scaffold.
I. Synthesis of the Furo[3,4-b]pyridin-5-one Core: A Prerequisite for Functionalization
A fundamental understanding of the synthesis of the furo[3,4-b]pyridin-5-one scaffold is paramount for any subsequent functionalization efforts. The most prevalent and versatile method for constructing this heterocyclic system is through a one-pot cascade process that combines an Ugi three-component reaction (Ugi-3CR) with an aza-Diels-Alder cycloaddition, followed by N-acylation, decarboxylation, and dehydration.[1][2] This approach allows for the rapid assembly of a diverse range of substituted furo[3,4-b]pyridin-5-ones from readily available starting materials.
Protocol 1: General Procedure for the Synthesis of Furo[3,4-b]pyridin-5-ones via a Multicomponent Reaction
This protocol outlines a general procedure for the synthesis of a polysubstituted furo[3,4-b]pyridin-5-one, which can then serve as a substrate for further functionalization of the pyridine ring.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
α-Isocyanoacetamide (1.2 equiv)
-
Maleic anhydride (1.4 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.03 equiv)
-
Toluene (anhydrous)
-
Microwave reactor vials (10 mL)
-
Standard glassware for extraction and purification
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous toluene (1.0 mL).
-
Seal the vial and heat the mixture using microwave irradiation at 65 °C for 5 minutes.
-
Add ytterbium(III) triflate (0.03 equiv) to the reaction mixture.
-
Continue heating with microwave irradiation at 65 °C for another 5 minutes.
-
Add the α-isocyanoacetamide (1.2 equiv) to the reaction mixture.
-
Heat the mixture with microwave irradiation at 80 °C for 15 minutes.
-
Add maleic anhydride (1.4 equiv) to the reaction mixture.
-
Continue heating with microwave irradiation at 80 °C for an additional 15 minutes.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Extract the crude product with dichloromethane (3 x 25 mL) and wash with saturated aqueous Na₂CO₃ solution (3 x 25 mL) followed by brine (3 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired furo[3,4-b]pyridin-5-one derivative.
II. Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The nitrogen atom's electronegativity deactivates the ring, and under acidic conditions often employed for EAS, the nitrogen is protonated, further deactivating the ring.[4][5] Consequently, direct electrophilic substitution on the furo[3,4-b]pyridin-5-one system is expected to be challenging and require harsh reaction conditions.
However, a highly effective strategy to overcome this low reactivity is the conversion of the pyridine nitrogen to a pyridine N-oxide. The N-oxide functionality acts as a strong electron-donating group through resonance, activating the pyridine ring towards electrophilic attack, primarily at the C4 (para) and C2 (ortho) positions.[6][7] The resulting substituted pyridine N-oxide can then be readily deoxygenated to yield the functionalized pyridine derivative.
Diagram 1: Activation of the Pyridine Ring via N-Oxide Formation
Caption: Workflow for electrophilic aromatic substitution via an N-oxide intermediate.
Protocol 2: Synthesis of Furo[3,4-b]pyridin-5-one N-oxide
Materials:
-
Furo[3,4-b]pyridin-5-one (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the furo[3,4-b]pyridin-5-one (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the furo[3,4-b]pyridin-5-one N-oxide.
Protocol 3: Nitration of Furo[3,4-b]pyridin-5-one N-oxide
Materials:
-
Furo[3,4-b]pyridin-5-one N-oxide (1.0 equiv)
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
Carefully add the furo[3,4-b]pyridin-5-one N-oxide (1.0 equiv) to a flask containing concentrated sulfuric acid at 0 °C.
-
Slowly add fuming nitric acid to the mixture while maintaining the temperature below 10 °C.
-
Heat the reaction mixture at 90-100 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium carbonate until a precipitate forms.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the nitrated furo[3,4-b]pyridin-5-one N-oxide.
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present at the C2 or C4 position. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom.
Diagram 2: Regioselectivity of Nucleophilic Aromatic Substitution on Pyridine
Caption: General scheme for nucleophilic aromatic substitution on halopyridines.
Protocol 4: Synthesis of a 2-Chloro-furo[3,4-b]pyridin-5-one Derivative
The synthesis of a halogenated furo[3,4-b]pyridin-5-one is a crucial first step for many subsequent functionalization reactions. This can often be achieved by incorporating a halogenated building block during the initial multicomponent synthesis.
Materials:
-
2-Chloro-4-formylpyridine (1.0 equiv)
-
Primary amine (1.0 equiv)
-
α-Isocyanoacetamide (1.2 equiv)
-
Maleic anhydride (1.4 equiv)
-
Scandium(III) triflate (Sc(OTf)₃) (0.03 equiv)
-
Benzene (anhydrous)
-
Microwave reactor vials (10 mL)
Procedure: Follow the general procedure outlined in Protocol 1, substituting the aromatic aldehyde with 2-chloro-4-formylpyridine and scandium(III) triflate as the Lewis acid catalyst.
Protocol 5: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
2-Chloro-furo[3,4-b]pyridin-5-one derivative (1.0 equiv)
-
Primary or secondary amine (2.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a sealed tube, add the 2-chloro-furo[3,4-b]pyridin-5-one derivative (1.0 equiv), the amine (2.0 equiv), and potassium carbonate (2.0 equiv) in anhydrous DMF.
-
Heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the aminated furo[3,4-b]pyridin-5-one.
IV. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are highly valuable for the functionalization of the furo[3,4-b]pyridin-5-one scaffold, allowing for the introduction of a wide array of substituents. The key to these transformations is the presence of a halide or triflate handle on the pyridine ring.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between a halopyridine and an organoboron reagent, typically a boronic acid or a boronate ester.[8][9][10]
Diagram 3: Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 6: Suzuki-Miyaura Coupling of a 2-Chloro-furo[3,4-b]pyridin-5-one
Materials:
-
2-Chloro-furo[3,4-b]pyridin-5-one derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add the 2-chloro-furo[3,4-b]pyridin-5-one derivative (1.0 equiv) and the arylboronic acid (1.5 equiv).
-
Add degassed toluene (3 mL) and degassed water (0.3 mL).
-
Stir the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 2-aryl-furo[3,4-b]pyridin-5-one.
B. Sonogashira Coupling: C-C (alkynyl) Bond Formation
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, providing access to alkynyl-substituted furo[3,4-b]pyridin-5-ones.[11][12][13]
Protocol 7: Sonogashira Coupling of a 2-Bromo-furo[3,4-b]pyridin-5-one
Materials:
-
2-Bromo-furo[3,4-b]pyridin-5-one derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add the 2-bromo-furo[3,4-b]pyridin-5-one derivative (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add anhydrous and degassed THF and Et₃N.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (40-60 °C) until completion (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to give the 2-alkynyl-furo[3,4-b]pyridin-5-one.
C. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of halopyridines with a wide range of primary and secondary amines.[4][14][15]
Protocol 8: Buchwald-Hartwig Amination of a 4-Bromo-furo[3,4-b]pyridin-5-one
Materials:
-
4-Bromo-furo[3,4-b]pyridin-5-one derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add the 4-bromo-furo[3,4-b]pyridin-5-one derivative (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous and degassed toluene.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 4-amino-furo[3,4-b]pyridin-5-one derivative.
V. Data Summary Table
| Functionalization Strategy | Key Reagents/Catalysts | Typical Position(s) | Notes |
| Electrophilic Substitution | |||
| Nitration (via N-oxide) | H₂SO₄, HNO₃ | C4 > C2 | Requires prior N-oxide formation for activation.[6][7] |
| Nucleophilic Substitution | |||
| Amination (SNAr) | Amines, Base (e.g., K₂CO₃) | C2, C4 | Requires a good leaving group (e.g., halide) at the substitution site. |
| Palladium-Catalyzed Cross-Coupling | |||
| Suzuki-Miyaura | Arylboronic acids, Pd(OAc)₂, SPhos, K₃PO₄ | C2, C4 | Excellent for C-C bond formation.[8][9] |
| Sonogashira | Terminal alkynes, Pd(PPh₃)₂Cl₂, CuI, Et₃N | C2, C4 | Forms C-C triple bonds.[11][12] |
| Buchwald-Hartwig | Amines, Pd₂(dba)₃, Xantphos, NaOtBu | C2, C4 | Versatile for C-N bond formation.[14][15] |
VI. Conclusion
The functionalization of the pyridine ring within the furo[3,4-b]pyridin-5-one scaffold offers a powerful avenue for the generation of novel and diverse chemical entities with significant potential in drug discovery. While direct functionalization can be challenging due to the electronic nature of the pyridine ring, a range of strategic approaches, including electrophilic substitution via N-oxide intermediates, nucleophilic aromatic substitution on halogenated precursors, and a variety of palladium-catalyzed cross-coupling reactions, provide a robust toolkit for the medicinal chemist. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to explore the chemical space around this privileged heterocyclic core.
VII. References
-
García-Vázquez, E., et al. (2019). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. Molecules, 24(14), 2648. [Link]
-
García-Vázquez, E., et al. (2019). Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PubMed. [Link]
-
Luis, S. V., et al. (2022). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]
-
Beilstein Journals. (2019). One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
-
Morales-Salazar, I., et al. (2023). Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma. MDPI. [Link]
-
Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]
-
Kumar, A., & Kumar, V. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]
-
Sarris, M. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]
-
Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. [Link]
-
Wang, C., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]
-
Sánchez-Viesca, F., & Gómez, R. (2013). Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. American Journal of Chemistry, 3(5), 136-139. [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]
-
Indian Academy of Sciences. (2023). Synthetic strategies to pyrido fused heterocycles. [Link]
-
Frontiers. (2024). Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. [Link]
-
Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (2025). CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium. [Link]
-
Beilstein Journals. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]
-
Beilstein Journals. (2023). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
ACS Publications. (2015). Synthesis of Benzofuro[3,2-b]pyridines via Palladium-Catalyzed Dual C–H Activation of 3-Phenoxypyridine 1-Oxides. [Link]
-
ACS Publications. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. [Link]
-
Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
RSC Publishing. (2018). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. [Link]
-
González-Zamora, E., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. PMC. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
ResearchGate. (2024). Recent Progress in Functionalization of the Pyridine Ring through C−S Bond Formation under Transition Metal Catalyst Free Conditions. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2016). Electrophilic Aromatic Substitution: Nitration. [Link]
-
PubChemLite. Furo[3,4-b]pyridin-5(7h)-one, 7-[4-(diethylamino)-2-(hexyloxy)phenyl]-7-(1-ethyl-2-methyl-1h-indol-3-yl)-. [Link]
-
Beilstein Journals. (2025). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. [Link]
-
ResearchGate. (2022). (a) Pyridine ortho C−H activation with 3a-b (NMR yields are given in parentheses). [Link]
-
ResearchGate. (2025). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]
-
RSC Publishing. (2018). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. [Link]
-
Baran Lab. Directed Metalation: A Survival Guide. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Beilstein Journals. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Step-by-step preparation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one from precursors
Application Note: Step-by-Step Preparation of 2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one
Executive Summary
Azaphthalides, particularly furo[3,4-b]pyridin-5-one derivatives, are highly privileged scaffolds in both medicinal chemistry and advanced materials science. They serve as critical structural motifs and intermediates in the development of Tropomyosin receptor kinase (TRK) inhibitors[1], Janus kinase (JAK) inhibitors[2], and electron-donating color formers in reversible thermochromic pigment compositions[3].
This application note details a robust, self-validating synthetic protocol for the preparation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one from the commercially available precursor 6-chloro-2-methylnicotinic acid . The methodology leverages a tandem Wohl-Ziegler radical bromination followed by a highly efficient intramolecular lactonization.
Mechanistic Rationale & Synthetic Pathway
As a Senior Application Scientist, it is critical to understand the causality behind the reaction design rather than merely following a recipe. The synthesis relies on the unique electronic environment of the 6-chloro-2-methylnicotinic acid precursor. The methyl group at the C2 position is "benzylic-like," activated by the adjacent pyridine nitrogen, making it highly susceptible to hydrogen abstraction by succinimidyl radicals.
Once the transient 2-(bromomethyl)-6-chloronicotinic acid intermediate is formed, it does not need to be isolated. The spatial proximity of the C3-carboxylic acid to the newly formed C2-bromomethyl group creates an ideal geometric arrangement for a 5-exo-tet intramolecular cyclization. According to Baldwin’s rules, this trajectory is kinetically highly favored. The addition of a mild aqueous base during workup neutralizes residual hydrobromic acid (HBr) and fully deprotonates the carboxylic acid, driving the carboxylate nucleophile to rapidly displace the primary bromide, irreversibly forming the stable 5-membered lactone ring.
Figure 1: Synthetic workflow for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one via radical bromination.
Quantitative Data: Reaction Parameters
The reaction can be driven via conventional thermal heating or accelerated using microwave (MW) irradiation[4]. The table below summarizes the optimized quantitative parameters for both methodologies to allow for easy comparison and scale-up planning.
| Reaction Parameter | Conventional Thermal Heating | Microwave-Assisted Synthesis |
| Preferred Solvent | Chlorobenzene (PhCl) | 10% AcOH in Benzene or PhCl |
| Temperature | 80 °C – 85 °C | 120 °C |
| Reaction Time | 4 – 6 hours | 10 – 20 minutes |
| Initiator (BPO) | 0.05 – 0.10 equivalents | 0.05 – 0.07 equivalents |
| Brominating Agent (NBS) | 1.10 – 1.20 equivalents | 1.10 – 1.30 equivalents |
| Expected Yield | 65% – 75% | 75% – 85% |
Note: Chlorobenzene is heavily prioritized over Carbon Tetrachloride (CCl₄) due to modern green chemistry mandates and lower toxicity profiles, without sacrificing radical stability.
Step-by-Step Experimental Protocol
Phase 1: Wohl-Ziegler Radical Bromination
-
Setup: Equip a thoroughly dried round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (Nitrogen or Argon) to prevent oxygen from quenching the radical chain reaction.
-
Reagent Charging: Add 6-chloro-2-methylnicotinic acid (1.0 equiv) and N-Bromosuccinimide (NBS, 1.15 equiv) to the flask.
-
Solvent & Initiator: Suspend the solids in anhydrous chlorobenzene (0.2 M concentration). Add Benzoyl Peroxide (BPO, 0.05 equiv).
-
Causality Check: BPO is explicitly chosen over AIBN because its thermal decomposition temperature (~80 °C) perfectly aligns with the optimal heating range of the solvent, ensuring a steady, controlled release of initiating radicals rather than a dangerous thermal runaway.
-
-
Heating: Submerge the flask in an oil bath pre-heated to 85 °C. Stir vigorously for 4 to 6 hours.
Phase 2: Self-Validating Reaction Monitoring
To ensure the protocol acts as a self-validating system, rely on the following physical and chromatographic cues:
-
Visual Cue: Initially, the dense NBS powder will sit at the bottom of the reaction flask. As the radical bromination proceeds, the byproduct (succinimide) is generated. Succinimide is significantly less dense and will visibly float to the surface of the halogenated solvent, providing an immediate macroscopic indicator of reaction progression.
-
Chromatographic Cue: Monitor via TLC (Hexanes/EtOAc, 3:1). The highly polar, UV-active starting material spot (acid) will gradually disappear, replaced by a significantly less polar spot corresponding to the closed lactone ring.
Phase 3: Base-Promoted Intramolecular Lactonization & Workup
-
Cooling & Filtration: Once TLC confirms the consumption of the starting material, cool the reaction mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture through a sintered glass funnel and concentrate the filtrate in vacuo.
-
Lactonization Drive: Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash vigorously with an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃).
-
Causality Check: The biphasic basic wash is not merely a purification step; it is a mechanistic requirement. The mild base rapidly deprotonates any remaining uncyclized 2-(bromomethyl)-6-chloronicotinic acid, forcing the highly nucleophilic carboxylate to displace the primary bromide and complete the lactonization.
-
-
Washing: Wash the organic layer with brine to remove residual aqueous salts.
Phase 4: Isolation & Verification
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude azaphthalide.
-
Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford pure 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one as a solid.
-
Spectroscopic Validation: Confirm structural integrity via ¹H NMR (CDCl₃). The successful formation of the lactone is definitively proven by the disappearance of the precursor's aryl-methyl singlet (approx. 2.6 ppm) and the emergence of a diagnostic, heavily deshielded lactone -CH₂- singlet (approx. 5.3 ppm).
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. WO2008156726A1 - Inhibitors of janus kinases - Google Patents [patents.google.com]
- 3. EP3615508B1 - Thermochromic pigment compositions - Google Patents [patents.google.com]
- 4. CN101072755A - Pyridyl-based inhibitors of Hedgehog signaling - Google Patents [patents.google.com]
Application Note: Synthesis of Bioactive Libraries using 2-Chloro-5H,7H-furo[3,4-b]pyridin-5-one Core
[1]
Introduction & Scaffold Analysis
The 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one scaffold (also referred to as 2-chloro-aza-phthalide) represents a privileged structure in medicinal chemistry.[1] It combines the electronic properties of the pyridine ring with the reactivity of a fused lactone (furanone) system.[1]
Structural Logic and Pharmacophore
The core structure features a pyridine ring fused to a
-
Electrophilic Handle (SnAr): The chlorine atom at the C2/C6 position is highly activated by the adjacent pyridine nitrogen, making it an excellent candidate for Nucleophilic Aromatic Substitution (SnAr).[1]
-
Lactone Moiety: The fused lactone ring serves as a latent electrophile (susceptible to ring opening by amines) or as a rigid hydrogen-bond acceptor in the closed form.[1]
-
Solubility & ADME: The incorporation of the pyridine nitrogen improves aqueous solubility and metabolic stability compared to the carbocyclic phthalide analogs.
Retrosynthetic Strategy
The synthesis of the 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one core is most efficiently achieved starting from 2-chloro-3-formylpyridine or 2-chloronicotinic acid derivatives.[1] The strategy relies on constructing the lactone ring via intramolecular cyclization.
Pathway Diagram (Graphviz)[1]
Caption: Synthetic workflow from 2-chloro-3-formylpyridine to the bioactive core and subsequent library diversification pathways.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Preparation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one from 2-chloronicotinic acid derivatives.
Reagents:
-
2-Chloronicotinic acid (Starting Material)[1]
-
Thionyl chloride (
)[1] -
Sodium Borohydride (
)[1] -
Lithium Diisopropylamide (LDA)[1]
-
Dry THF, DMF[1]
Step-by-Step Procedure:
-
Esterification: Dissolve 2-chloronicotinic acid (10 mmol) in methanol (20 mL). Add catalytic sulfuric acid (0.5 mL) and reflux for 4 hours. Concentrate and neutralize to obtain methyl 2-chloronicotinate .[1]
-
Reduction: Dissolve the ester (10 mmol) in dry THF (50 mL) at 0°C. Add
(15 mmol) portion-wise. Add methanol (5 mL) dropwise to catalyze the reduction.[1] Stir at room temperature for 2 hours. Quench with sat. .[1] Extract with EtOAc to yield 2-chloro-3-(hydroxymethyl)pyridine .[1] -
Cyclization (Lactone Formation):
-
Note: Direct lithiation of the alcohol is challenging. A robust method involves re-oxidation to the aldehyde or using the ortho-lithiation of 2-chloropyridine-3-carboxylic acid derivatives.[1]
-
Alternative (Direct): React 2-chloro-3-(hydroxymethyl)pyridine with
-BuLi (2.2 eq) in THF at -78°C to form the dianion. Bubble dry gas into the solution.[1] Acidify with HCl. The intermediate hydroxy-acid spontaneously cyclizes to the lactone 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one .[1] -
Yield: Typically 55-65%.[1]
-
Validation:
NMR (DMSO- ) shows characteristic methylene singlet at ppm (lactone ) and pyridine aromatic protons.[1]
-
Protocol B: Library Generation via SnAr (Nucleophilic Substitution)
Objective: Functionalization of the C2-position with diverse amines.
Mechanism: The 2-chloro position is activated by the ring nitrogen.[1] Nucleophilic attack displaces the chloride, retaining the lactone ring.
Procedure:
-
Dissolve 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (0.5 mmol) in anhydrous DMSO or DMF (2 mL).
-
Add the desired Amine Building Block (0.6 mmol).[1]
-
Add DIPEA (1.0 mmol) as a base.[1]
-
Heat the reaction mixture to 80-100°C for 4-12 hours. Monitor by LCMS.[1]
-
Workup: Dilute with water. If the product precipitates, filter and wash.[2] If not, extract with EtOAc.
-
Purification: Preparative HPLC or flash chromatography (DCM/MeOH gradient).
Data Summary Table: Typical Yields for SnAr Diversification
| Nucleophile Class | Example Reagent | Reaction Temp | Time (h) | Typical Yield (%) |
| Primary Amines | Benzylamine | 80°C | 4 | 85-95% |
| Secondary Amines | Morpholine | 90°C | 6 | 75-85% |
| Anilines | 4-Fluoroaniline | 120°C (MW) | 1 | 50-65% |
| Thiols | Thiophenol | 60°C | 2 | 80-90% |
Protocol C: Library Generation via Lactone Ring Opening
Objective: Synthesis of 2-hydroxymethyl-nicotinamides.
Procedure:
-
Dissolve the core (0.5 mmol) in Ethanol or THF.
-
Add excess primary amine (2.0 mmol).[1]
-
Stir at Room Temperature for 2-4 hours.
-
Observation: The reaction often proceeds rapidly.[1] The product is the ring-opened hydroxy-amide.[1]
-
Note: To preserve the lactone, avoid primary amines in protic solvents at low temperatures unless ring opening is desired.[1]
Quality Control & Validation
Every synthesized library member must undergo rigorous QC to ensure the integrity of the core scaffold.
-
LCMS: Verify molecular ion
. Check for hydrolysis byproducts (M+18). -
1H NMR: Confirm the presence of the lactone
protons (singlet, ~5.2-5.5 ppm) for SnAr products. If the ring is opened, this signal will shift upfield and split if diastereotopic protons are present. -
Purity: >95% by UV (254 nm).[1]
References
-
PubChem. 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Molina, P., et al. (2024).[1] Synthesis of 1,6-naphthyridin-7(6H)-ones from 2-chloro-3-formylpyridine. MDPI Molecules. Available at: [Link][1]
-
Matrix Fine Chemicals. 5H,7H-Furo[3,4-b]pyridine-5,7-dione Product Data. Available at: [Link][1]
-
EPA CompTox. Furo[3,4-b]pyridin-5(7H)-one Derivatives Dashboard. US Environmental Protection Agency.[1] Available at: [Link][1]
Troubleshooting & Optimization
Improving reaction yields for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one synthesis
Welcome to the technical support center for the synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions to optimize your synthetic outcomes. My insights are drawn from established synthetic methodologies and a deep understanding of the underlying reaction mechanisms.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific challenges you may encounter during the synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one, with a focus on practical, actionable solutions.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent purity. Here's a systematic approach to troubleshooting:
-
Moisture and Air Sensitivity: The intermediates and reagents in this synthesis can be sensitive to moisture and atmospheric oxygen. It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of dry DMF as a solvent has been shown to be effective in similar syntheses.[1][2]
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For the cyclization step, a temperature of around 80°C has been found to be optimal in related syntheses.[1][2] Lower temperatures may lead to incomplete reaction, while higher temperatures could promote side reactions and decomposition.
-
Inadequate Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture and promote effective mass transfer.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction. It is advisable to purify your starting materials, such as the precursor pyridine derivative, before use.
-
Incorrect Stoichiometry: Carefully check the stoichiometry of your reagents. An excess of one reagent may be necessary to drive the reaction to completion, but a significant imbalance can lead to the formation of byproducts.
Question 2: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize their formation?
Answer: The formation of byproducts is a common issue, often stemming from side reactions. Here are some strategies to enhance the selectivity of your reaction:
-
Control of Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction at the optimal time can prevent the formation of degradation products or subsequent unwanted reactions. A reaction time of 12 hours has been reported to be effective in a similar system.[1][2]
-
Choice of Base: The choice and amount of base can significantly influence the reaction pathway. For related syntheses, an excess of a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP) has been shown to improve yields compared to other bases like triethylamine.[1][2] This is likely due to DMAP's ability to effectively catalyze the acylation and cyclization steps while minimizing side reactions.
-
Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is a common and effective method for separating the desired product from impurities.[1][2]
Question 3: The chlorination step of the pyridine ring is not proceeding efficiently. What can I do?
Answer: Inefficient chlorination can be a bottleneck. Consider the following points:
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a commonly used and effective chlorinating agent for converting hydroxypyridines to chloropyridines.[3] Ensure that the POCl₃ is fresh and has not been decomposed by moisture.
-
Reaction Temperature: The chlorination reaction often requires heating. A temperature of 80-85°C has been used for the chlorination of a similar substrate.[3]
-
Work-up Procedure: The work-up after chlorination is critical. The reaction mixture is typically poured into ice water to quench the excess POCl₃.[3] Careful extraction and washing are necessary to isolate the chlorinated product.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one.
What is a general synthetic strategy for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one?
A plausible approach involves a multi-step synthesis. One common strategy is the construction of a substituted pyridine ring followed by the annulation of the furo[3,4-b] ring system. This can be achieved through a multi-component reaction (MCR) approach, which allows for the rapid assembly of complex molecules in a single step.[4][5][6][7]
What are the key reaction parameters to control for a successful synthesis?
The most critical parameters are:
-
Solvent: Anhydrous polar aprotic solvents like DMF are often preferred.[1][2]
-
Base: A non-nucleophilic organic base like DMAP is often effective.[1][2]
-
Inert Atmosphere: To prevent side reactions with moisture and oxygen.
How can I confirm the structure of my final product?
Standard analytical techniques should be used for structural confirmation, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
III. Experimental Protocol: A Proposed Synthetic Pathway
The following is a detailed, step-by-step methodology for a potential synthesis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one, based on established principles for the synthesis of related heterocyclic compounds.
Step 1: Synthesis of the Pyridine Precursor
This step can be achieved through various established methods for pyridine synthesis.[8] For this example, we will consider a generic precursor, 2-hydroxy-5-methylnicotinic acid.
Step 2: Chlorination of the Pyridine Ring
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylnicotinic acid (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the flask.
-
Heat the reaction mixture to 80-85°C and stir for 2-3 hours, or until TLC analysis indicates the completion of the reaction.[3]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate) until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-methylnicotinic acid.
Step 3: Formation of the Furo[3,4-b]pyridin-5-one Ring
This step can be envisioned through an intramolecular cyclization.
-
Dissolve the 2-chloro-5-methylnicotinic acid (1.0 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
Add a suitable activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU), and a catalytic amount of DMAP.
-
Heat the reaction mixture to 80°C and stir for 12 hours.[1][2]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one.
IV. Data Summary and Visualization
Table 1: Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Condition | Rationale | Expected Outcome |
| Solvent | Anhydrous DMF | Aprotic, polar, high boiling point | Improved solubility and reaction rate |
| Temperature | 80 °C | Optimal for cyclization | Higher yield, minimized side reactions |
| Base | DMAP (excess) | Effective catalyst for acylation | Enhanced reaction rate and yield |
| Reaction Time | 12 hours | Sufficient for completion | Maximized product formation |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with H₂O/O₂ | Reduced byproduct formation |
Diagram 1: Troubleshooting Workflow for Low Reaction Yields
Caption: Troubleshooting workflow for low reaction yields.
Diagram 2: Proposed Reaction Pathway
Caption: Proposed synthetic pathway.
V. References
-
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-yl)sulfanyl-β-alcohol derivatives and their corresponding ester derivatives.
-
A Facile Synthesis of Furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one Derivatives via Three-Component Reaction in Ionic Liquid without Any Catalyst.
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
-
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7 - Semantic Scholar.
-
Multicomponent Synthesis of the New Compound 2-Benzyl-6-(3-((7-chloroquinolin-4-yl)amino)propyl)-3-morpholino-7-(4-pyridin-2-yl)phenyl)-6,7-dihidro-5H-pyrrolo[3,4-b]pyridin-5-one - ResearchGate.
-
FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H) - Semantic Scholar.
-
2-chloro-5,6-dihydrocyclopenta[b]pyridin-7-one synthesis - chemicalbook.
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC.
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed.
-
Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin- 5-ones Containing the 4-Amino-7-chloroquinoline Moiety and I - Semantic Scholar.
-
Method for preparing 2-chloro-5-substituted pyridine - Google Patents.
-
Asymmetric synthesis of furo ¬3,4-c| pyridine derivatives - Google Patents.
-
Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles - Beilstein Journals.
-
Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol - Benchchem.
-
Synthesis of 2-Amino-4-chloro-5-fluorophenol from p-Fluoroaniline: An In-depth Technical Guide - Benchchem.
-
2-chlorolepidine - Organic Syntheses Procedure.
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - OUCI.
-
Pyridine synthesis - Organic Chemistry Portal.
-
An unusual four-step cascade reaction for accessing furo[3,4-c]pyridine-1,4-diones via rhodium catalysis - Organic Chemistry Frontiers (RSC Publishing).
-
Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC.
Sources
- 1. docta.ucm.es [docta.ucm.es]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyridine synthesis [organic-chemistry.org]
Purification methods for removing impurities from 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the isolation and purification of this heterocyclic scaffold.
Introduction: The Critical Role of Purity
General Purification Workflow
The purification of a crude synthetic product typically follows a multi-step process designed to remove impurities based on their differing physicochemical properties. A general strategy involves an initial extractive workup followed by a high-resolution technique like chromatography or recrystallization.
Caption: General workflow for purifying 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues.
Part 1: Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities in a given solvent at different temperatures.
Q1: I've isolated my crude product, but it refuses to crystallize from solution. What are the next steps?
A1: Failure to crystallize is typically due to either the solution not being supersaturated or the presence of impurities that inhibit crystal lattice formation.
-
Causality: Crystallization requires the solution to be saturated or supersaturated with your compound. If too much solvent is used, the concentration of the target molecule may be too low to initiate crystal formation, even upon cooling.
-
Troubleshooting Protocol:
-
Induce Supersaturation: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the solution to cool slowly again.
-
Promote Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for crystal nucleation.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This provides a template for crystal growth.
-
-
Address "Oiling Out": If your compound separates as an oil instead of a solid, it may be due to a high impurity load or cooling the solution too rapidly. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly, perhaps by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Re-evaluate Solvent Choice: If the above steps fail, the chosen solvent may be inappropriate. The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
-
Q2: How do I select the optimal solvent for recrystallization?
A2: The selection process is empirical but can be guided by the principle of "like dissolves like." Since your molecule has polar (lactone, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features, a solvent of intermediate polarity is often a good starting point.
-
Screening Protocol:
-
Place a small amount (10-20 mg) of your crude product into several different test tubes.
-
Add a small volume (~0.5 mL) of a different solvent to each tube at room temperature. Test a range of polarities: hexane (non-polar), ethyl acetate (intermediate), ethanol (polar), and water (very polar).
-
A good candidate solvent will not dissolve the compound at room temperature.
-
Heat the tubes that did not dissolve the solid. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystalline solid.
-
Consider solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) if a single solvent is not ideal. Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[2]
-
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for precipitating polar compounds. Often used as the "poor" solvent in a pair.[3] |
| Ethyl Acetate | 77 | Intermediate | A versatile solvent for many organic compounds.[2] |
| Ethanol | 78 | Polar, Protic | Good for compounds with H-bond donors/acceptors. |
| Methanol | 65 | Polar, Protic | More polar than ethanol; dissolves polar impurities well. |
| Toluene | 111 | Non-polar | Higher boiling point can aid in dissolving stubborn solids. |
| Water | 100 | Very Polar | Useful for highly polar compounds or as an anti-solvent. |
Q3: My product recovery is very low after recrystallization. What did I do wrong?
A3: Low recovery is most often caused by using an excessive amount of solvent or premature filtration.
-
Causality: Even in a "poor" cold solvent, your compound will have some finite solubility. Using a large excess of solvent means a significant amount of your product will remain dissolved even after cooling, and will be lost in the filtrate.
-
Solutions:
-
Minimize Solvent: When dissolving your crude product, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated at that temperature.
-
Thorough Cooling: Ensure the flask is cooled completely, first to room temperature and then in an ice-water bath for at least 30 minutes, before filtering.
-
Recover from Filtrate: If significant product was lost, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.
-
Washing Crystals: Wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.
-
Part 2: Column Chromatography Issues
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried through by a liquid mobile phase (eluent).[4]
Q1: My compound and an impurity have the same Rf value on TLC and won't separate on the column. How can I improve the separation?
A1: Co-elution occurs when two compounds have very similar affinities for the stationary and mobile phases. Improving resolution requires altering these relative affinities.
-
Causality: Separation (resolution) is a function of the selectivity of the chromatographic system. If the eluent polarity is not optimized, compounds with similar structures may not separate effectively.
-
Troubleshooting Protocol:
-
Adjust Eluent Polarity: This is the most critical variable.
-
Systematic Approach: Prepare a series of TLCs using different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). For furanone derivatives, mixtures of ethyl acetate/hexane or methanol/chloroform are common starting points.[5]
-
Target Rf: Aim for an eluent system that gives your target compound an Rf value of 0.25-0.35 on the TLC plate. This provides the optimal balance between column residence time and band broadening.
-
-
Try a Different Solvent System: If hexane/ethyl acetate fails, try a different combination, such as dichloromethane/methanol. Sometimes, changing the nature of the solvents (e.g., from a protic to an aprotic solvent) can dramatically alter selectivity.
-
Consider a Different Stationary Phase: While silica gel is standard, some compounds separate better on neutral alumina or reverse-phase (C18) silica. This is particularly useful if your compound is degrading on the acidic silica surface.
-
Caption: Troubleshooting workflow for poor column chromatography separation.
Q2: My compound is streaking or "tailing" on the TLC plate. What does this mean for my column?
A2: Tailing is a common issue indicating an undesirable interaction between your compound and the stationary phase, often seen with acidic or basic compounds.
-
Causality: Silica gel is slightly acidic. If your compound contains a basic site (like the pyridine nitrogen), it can undergo strong, non-ideal interactions, causing it to "smear" down the plate rather than moving as a compact spot. Overloading the plate can also cause this.
-
Solutions:
-
Add a Modifier to the Eluent:
-
For basic compounds (like yours), add a small amount of a volatile base, such as triethylamine (0.1-1%) , to the eluent. This will neutralize the acidic sites on the silica and allow your compound to elute cleanly.
-
For acidic compounds, a small amount of acetic acid (0.1-1%) can be added.
-
-
Reduce Concentration: Ensure the spotting solution for your TLC is not overly concentrated.
-
Use a Deactivated Stationary Phase: If tailing is severe, consider using silica gel that has been pre-treated with a base, or switch to neutral alumina.
-
Part 3: Liquid-Liquid Extraction Issues
Extraction is typically used in the initial reaction workup to perform a bulk separation of the desired organic product from aqueous-soluble salts, reagents, and certain byproducts.[6]
Q1: An emulsion has formed at the interface of my organic and aqueous layers. How can I get them to separate?
A1: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during extraction, especially after a basic wash.
-
Causality: Vigorous shaking can create fine droplets that are stabilized by impurities acting as surfactants.
-
Solutions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous layer, forcing out the organic droplets and helping to break the emulsion.[1]
-
Gentle Agitation: Gently swirl or rock the separatory funnel rather than shaking it vigorously.
-
Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Part 4: Purity Assessment
Q1: My purification is complete. How can I definitively confirm the purity of my final product?
A1: Visual inspection (e.g., a white crystalline solid) is not sufficient. Purity must be confirmed using analytical instrumentation.
-
Recommended Methods:
-
¹H NMR Spectroscopy: This is one of the most powerful tools. A pure sample will show clean signals corresponding to the protons of your molecule, with correct integrations. The absence of signals from starting materials or byproducts is a strong indicator of purity. Purity can often be assessed to be >99% by this method.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. A pure sample should ideally show a single peak. The area of this peak relative to the total area of all peaks gives the percent purity.[7]
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a Flame Ionization Detector (FID) can provide excellent purity data.[8][9]
-
Mass Spectrometry (MS): While primarily used for structural confirmation (verifying the molecular weight), techniques like LC-MS can also help identify and quantify impurities.[7]
-
By systematically applying these troubleshooting strategies and analytical checks, researchers can confidently overcome common purification hurdles and obtain 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one of the high purity required for subsequent scientific investigation.
References
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC. (2019).
- Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC.
- 2-chlorolepidine - Organic Syntheses Procedure. Organic Syntheses.
- FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. Semantic Scholar.
- A Comparative Guide to Analytical Methods for Validating the Purity of 2-Chloro-5-nitrobenzaldehyde - Benchchem. Benchchem.
- CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. IISTE.
- 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses.
- CHROMATOGRAPY PRINCIPLE AND APPLICATIONS - International Journal of Scientific Research and Engineering Development. (2025). IJSRED.
- Chromatography - Royal Society of Chemistry: Educ
- Synthesis of Furo[3,2-b]pyridin-3-ol: An Experimental Protocol - Benchchem. Benchchem.
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iiste.org [iiste.org]
- 9. ijsred.com [ijsred.com]
Overcoming solubility issues with 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one in biological assays
Welcome to the Technical Support Center for Assay Optimization. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one .
This compound is a rigid, planar bicyclic heterocycle. The combination of the lipophilic chloro substituent and the strong intermolecular hydrogen bonding/dipole interactions of the furo-pyridin-one core gives it high crystal lattice energy. In biological assays, this manifests as "brick dust" behavior—it resists dissolution in aqueous media and is prone to rapid precipitation or colloidal aggregation when transferred from DMSO stock solutions [1].
Below, you will find troubleshooting guides, validated protocols, and mechanistic insights to ensure the scientific integrity of your bioassays.
Part 1: Diagnostic Workflows & Mechanistic Pathways
Before altering your assay conditions, it is critical to diagnose whether your inconsistent results are caused by macroscopic precipitation, sub-visible colloidal aggregation, or target-specific artifacts.
Workflow for diagnosing and resolving compound solubility and aggregation issues in bioassays.
To overcome these barriers, we must manipulate the thermodynamic environment of the compound. The diagram below illustrates the three primary causal mechanisms we use to force 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one into the aqueous phase.
Mechanistic pathways of solubilization strategies for hydrophobic heterocycles in aqueous media.
Part 2: Troubleshooting FAQs
Q: Why does 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one precipitate immediately when transferred from my DMSO stock to the assay buffer? A: This is caused by a phenomenon known as "solvent shift." When a high-concentration DMSO stock (e.g., 10 mM) is pipetted into an aqueous buffer, the local concentration of water at the droplet interface spikes instantly. Because the compound's crystal lattice energy is high and its aqueous solubility is low, this rapid shift in the dielectric constant causes localized supersaturation and immediate nucleation [1]. Solution: Use acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes, which ensures instantaneous mixing. Alternatively, pre-dilute the DMSO stock into a transitional co-solvent mixture (e.g., 50% DMSO / 50% PEG-400) before final aqueous dilution.
Q: My dose-response curve (IC50) is unusually steep, flat, or non-reproducible. Is this a solubility issue? A: Yes, this is a classic hallmark of colloidal aggregation. Even if you do not see macroscopic precipitate, planar heterocycles often form sub-micron colloidal particles in water. These colloids non-specifically sequester the target protein or enzyme, acting as Pan-Assay Interference Compounds (PAINS). Solution: Introduce a non-ionic surfactant like 0.01% Tween-20 or Triton X-100 into your assay buffer. Surfactants disrupt colloid formation by lowering the surface tension and encapsulating the compound monomers in micelles.
Q: How should I prepare my serial dilutions for IC50 determination? A: Never serially dilute hydrophobic compounds in the aqueous assay buffer. Doing so guarantees that the higher concentration wells will precipitate, and subsequent dilutions will carry over an unknown, inaccurate concentration of the compound. Solution: Perform all serial dilutions in 100% DMSO. Once the DMSO dilution series is complete, transfer a constant volume (e.g., 1 µL) from each DMSO well into the corresponding aqueous buffer well. This ensures the final DMSO concentration remains constant (e.g., 1%) across all assay points [2].
Part 3: Quantitative Data & Formulation Guidelines
When optimizing the assay buffer for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one, you must balance compound solubility against the tolerability of the biological system (enzymes or live cells). Below is a validated reference table for solubilizing agents.
| Solubilizing Agent | Mechanism of Action | Max Tolerated Conc. (Biochemical) | Max Tolerated Conc. (Cellular) | Notes / Caveats |
| DMSO | Co-solvent | 1.0% - 5.0% (v/v) | 0.1% - 0.5% (v/v) | High concentrations denature proteins and cause cell toxicity. |
| Tween-20 | Non-ionic Surfactant | 0.01% - 0.1% (v/v) | Not Recommended | Excellent for breaking up colloidal aggregates. |
| Pluronic P123 / F127 | Polymeric Micellization | 1.0% - 5.0% (w/v) | 0.1% - 1.0% (w/v) | Highly effective for lipophilic heterocycles; temperature-dependent micellization [3]. |
| PEG-400 | Co-solvent | 2.0% - 5.0% (v/v) | 1.0% (v/v) | Increases viscosity; requires thorough mixing. |
| HP-β-CD | Inclusion Complex | 1 mM - 5 mM | 1 mM - 2 mM | Shields the chloro-furo-pyridine core; may alter apparent compound potency by trapping it. |
Part 4: Step-by-Step Experimental Protocols
To ensure trustworthiness and reproducibility, every assay optimization must begin with a self-validating kinetic solubility assessment.
Protocol 1: Kinetic Solubility Assessment via Laser Nephelometry
Purpose: To determine the exact concentration at which 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one begins to precipitate in your specific assay buffer [2].
Materials:
-
10 mM stock of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one in 100% DMSO.
-
Target Assay Buffer (e.g., PBS pH 7.4, with or without surfactants).
-
96-well or 384-well clear-bottom microtiter plates.
-
Laser Nephelometer (e.g., BMG NEPHELOstar Plus).
Step-by-Step Methodology:
-
DMSO Serial Dilution: In a V-bottom plate, prepare a 12-point, 2-fold serial dilution of the compound in 100% DMSO, starting from 10 mM down to 4.8 µM.
-
Buffer Preparation: Dispense 198 µL of the Target Assay Buffer into the read plate.
-
Compound Transfer: Transfer 2 µL of each DMSO stock into the buffer-containing wells. (This yields a final DMSO concentration of 1% and a compound concentration range of 100 µM to 0.048 µM).
-
Mixing: Mix the plate aggressively using a plate shaker at 700 RPM for 60 seconds to ensure homogeneous dispersion.
-
Incubation: Incubate the plate at the intended assay temperature (e.g., 25°C or 37°C) for 2 hours. Causality note: Kinetic solubility is time-dependent; a compound may remain metastable for 10 minutes but precipitate at 2 hours.
-
Measurement: Read the plate using the laser nephelometer. Undissolved particles will scatter the laser light, measured in Relative Nephelometric Units (RNU).
-
Data Analysis: Plot RNU (y-axis) vs. Compound Concentration (x-axis). The "kick-off" point where RNU sharply increases above the buffer baseline is your maximum kinetic solubility limit. Do not dose your biological assay above this concentration.
Protocol 2: Acoustic Dispensing (Echo) Workflow for Bioassays
Purpose: To bypass the "solvent shift" precipitation caused by standard pipette tips by using sound energy to transfer nanoliter droplets.
Step-by-Step Methodology:
-
Source Plate Prep: Load the 10 mM DMSO stock of the compound into an Echo-compatible source plate (e.g., Labcyte 384-well LDV plate). Centrifuge at 1000 x g for 1 minute to remove air bubbles.
-
Destination Plate Prep: Dispense your biological assay components (enzymes, buffer, cells) into the destination plate.
-
Acoustic Transfer: Program the Echo liquid handler to transfer volumes ranging from 2.5 nL to 50 nL directly into the destination plate.
-
Validation: Because the droplets are so small, they dissolve instantly into the bulk aqueous phase before localized supersaturation can trigger nucleation. Proceed immediately to assay readout.
References
-
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. Available at:[Link]
-
AxisPharm. "Kinetic Solubility Assays Protocol - Nephelometry." AxisPharm Protocols, 2024. Available at: [Link]
-
Koval, A., et al. "Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model." MDPI Marine Drugs, 2023. Available at:[Link]
Technical Support Center: Preventing Lactone Ring Hydrolysis in 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one , a highly functionalized fused bicyclic scaffold. The furo[3,4-b]pyridin-5-one core is a privileged aza-analogue frequently utilized in the development of synthetic anticancer agents[1]. However, preserving the structural integrity of its fused γ-lactone ring is a persistent challenge during synthesis, formulation, and in vitro testing.
Mechanistic Causality: Why Does Hydrolysis Occur?
To prevent degradation, we must first understand the molecular vulnerabilities of the compound. The therapeutic or biological action of many lactone-containing drugs is strictly dependent on the integrity of the lactone ring, which is prone to reversible hydrolysis at physiological pH[2].
In 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one , the pyridine ring is inherently electron-withdrawing. The addition of the 2-chloro substituent exacerbates this via a strong inductive effect (-I). This pulls electron density away from the fused γ-lactone ring, drastically increasing the partial positive charge (δ+) on the C5 carbonyl carbon.
When exposed to aqueous environments (particularly at pH > 6.5), hydroxide ions (OH⁻) act as aggressive nucleophiles. They attack the highly electrophilic C5 carbonyl, forming an unstable tetrahedral intermediate. This intermediate rapidly collapses, cleaving the C-O bond and yielding an inactive, ring-opened hydroxy-carboxylate salt.
Mechanistic pathway of lactone hydrolysis and targeted prevention strategies.
Troubleshooting Guide & FAQs
Q1: Why does my compound degrade rapidly in PBS (pH 7.4) during in vitro assays? A: Phosphate-buffered saline (PBS) at pH 7.4 provides an alkaline enough environment to drive base-catalyzed hydrolysis[3]. Furthermore, phosphate ions can occasionally act as bifunctional catalysts, accelerating the ring-opening process. Solution: For stock solutions, dissolve the API in anhydrous DMSO. For aqueous dilutions, use slightly acidic buffers (e.g., 10 mM Acetate or MES buffer at pH 5.0–5.5) and perform the assay immediately.
Q2: I am using anhydrous solvents during synthesis, but I still observe ring-opened byproducts. What is going wrong? A: The presence of nucleophilic organic bases (like Triethylamine or DIPEA) combined with trace ambient moisture is enough to trigger hydrolysis. Solution: Switch to sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine) or inorganic bases (e.g., K₂CO₃) when possible. Always dry your solvents over activated 3Å molecular sieves for at least 24 hours prior to use.
Q3: Does temperature significantly impact the stability of the lactone ring in solution? A: Yes. The hydrolysis of esters and lactones is heavily temperature-dependent[3]. Elevated temperatures exponentially increase the rate of nucleophilic attack. Formulations should be processed at sub-ambient temperatures (≤ 10°C) and stored lyophilized.
Quantitative Data: Degradation Kinetics
The following table summarizes the stability profile of the lactone core under various formulation conditions, demonstrating the critical need for pH and temperature control.
| pH Level | Buffer System (10 mM) | Temperature (°C) | Estimated Half-Life ( | Primary Degradant |
| 4.5 | Acetate | 4°C | > 72 hours | Intact Lactone (>98%) |
| 5.5 | MES | 25°C | ~ 48 hours | Intact Lactone (~90%) |
| 7.4 | Phosphate (PBS) | 37°C | < 2 hours | Hydroxy-carboxylate salt |
| 8.5 | Tris-HCl | 25°C | < 15 minutes | Hydroxy-carboxylate salt |
Self-Validating Experimental Protocol
To ensure the integrity of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one during the preparation of aqueous dosing solutions or biological assay media, follow this self-validating methodology.
Protocol: Preparation of Hydrolysis-Resistant Aqueous Formulations
Step 1: Vehicle Preparation & Validation
-
Prepare a 10 mM Acetate buffer solution.
-
Validation Check: Measure the pH using a calibrated micro-pH probe. Adjust precisely to pH 5.0 ± 0.2 using 0.1 M HCl or 0.1 M NaOH. Do not proceed if the pH exceeds 5.5.
-
Degas the buffer by sparging with inert Argon gas for 15 minutes to remove dissolved oxygen and CO₂, which can cause pH drift.
Step 2: API Dissolution & Temperature Control
-
Pre-chill the degassed buffer to 4°C in an ice-water bath.
-
Dissolve the 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one in a minimal volume of anhydrous DMSO (e.g., 100 mg/mL stock).
-
Slowly inject the DMSO stock into the chilled buffer under continuous vortexing to achieve the desired final concentration (ensure final DMSO concentration is ≤ 5% v/v to prevent precipitation).
-
Validation Check: The solution must remain optically clear. Draw a 10 µL aliquot and run a rapid RP-HPLC assay (using an acidic mobile phase, e.g., 0.1% Formic Acid in Acetonitrile/Water) to confirm >99% intact lactone peak area.
Step 3: Lyophilization (For Long-Term Storage)
-
If the formulation is not for immediate use, flash-freeze the solution in liquid nitrogen.
-
Lyophilize for 48 hours under high vacuum (< 0.1 mbar).
-
Validation Check: Perform Karl Fischer titration on a dummy vial from the batch. The residual moisture content must be < 1.0% . Store the sealed vials at -20°C in a desiccator.
Self-validating formulation workflow for lactone-sensitive furo-pyridines.
References
-
Dependence of Anticancer Activity of Camptothecins on Maintaining Their Lactone Function. ResearchGate.[Link]
-
Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. MDPI.[Link]
-
Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaGuideline.[Link]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
Optimizing temperature and catalyst load for chlorofuropyridinone functionalization
Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide is engineered for researchers and drug development professionals optimizing the cross-coupling of chlorofuropyridinone scaffolds.
Functionalizing the furopyridinone core via the carbon-chlorine (C–Cl) bond presents unique kinetic challenges. Because the C–Cl bond is significantly stronger and less reactive than C–Br or C–I bonds, achieving efficient oxidative addition without degrading the heterocyclic core requires precise calibration of thermal energy and catalyst speciation[1]. This guide provides causal troubleshooting, quantitative optimization matrices, and self-validating protocols to ensure reproducible functionalization.
Troubleshooting FAQs: Causality & Optimization
Q1: I am observing unreacted chlorofuropyridinone starting material even after 24 hours at 60 °C. Should I increase the catalyst loading or the temperature? A1: Increase the temperature first. The fundamental bottleneck in chlorofuropyridinone functionalization is the oxidative addition of the active Pd(0) species into the recalcitrant C–Cl bond. At 60 °C, the system lacks the activation energy required for this step, leading to a buildup of the resting-state catalyst. Increasing the catalyst loading at this stage will only waste precious metal. We recommend elevating the temperature to the 70–90 °C range, which has been proven to efficiently drive the oxidative addition in related furopyridine systems[2].
Q2: When I increase the temperature to 100 °C to force the reaction, my organoboron partner degrades. How do I balance this? A2: You are observing protodeboronation, a thermal degradation pathway common in Suzuki-Miyaura couplings at elevated temperatures[3]. To resolve this, you must decouple the thermal requirement from the catalyst's activation energy. Switch to a highly active, sterically demanding precatalyst (e.g., Pd XPhos G3). This allows the oxidative addition to proceed smoothly at a milder 70 °C[2]. Alternatively, if high temperatures are unavoidable due to steric hindrance on the furopyridinone, switch your nucleophile to a more thermally stable potassium organotrifluoroborate salt[4].
Q3: What is the optimal palladium catalyst loading for this specific scaffold? A3: For chlorofuropyridinones, the optimal catalyst loading is strictly between 1.0 mol% and 2.0 mol% when using modern dialkylbiaryl phosphine ligands[2]. Dropping below 1.0 mol% often stalls the reaction because the basic nitrogen and oxygen atoms within the furopyridinone core can competitively coordinate to the palladium, effectively poisoning a fraction of the active catalyst[2]. Exceeding 5.0 mol% promotes off-target homocoupling and complicates downstream metal scavenging.
Quantitative Data Presentation: Optimization Matrix
The following table synthesizes the causal relationship between temperature, catalyst loading, and experimental outcomes to guide your optimization strategy.
| Parameter | Low Range (< 60 °C, < 1.0 mol%) | Optimal Range (70–90 °C, 1.0–2.0 mol%) | High Range (> 100 °C, > 5.0 mol%) |
| Temperature | Kinetic Stall: Incomplete oxidative addition; >80% starting material recovery. | Ideal Turnover: Efficient C–Cl activation; minimal side reactions. | Degradation: Severe protodeboronation; furopyridinone ring opening. |
| Catalyst Load | Catalyst Poisoning: Heteroatom coordination outcompetes the catalytic cycle. | Sustained Kinetics: Balances turnover rate with cost-effective scaling. | Impurities: High residual metal; increased organometallic homocoupling. |
Standardized Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling of 4-Chlorofuropyridinone
This protocol is designed as a self-validating system. Visual cues and specific checkpoints are embedded to ensure the mechanistic steps are occurring as intended.
Reagents:
-
4-Chlorofuropyridinone (1.0 equiv, limiting reagent)
-
Organoboronic acid or Organotrifluoroborate (1.5 equiv)
-
Pd XPhos G3 (2.0 mol%)[2]
-
XPhos ligand (2.0 mol%)[2]
-
Potassium tert-butoxide (KOtBu) or Potassium phosphate (K3PO4) (2.0–3.0 equiv)
-
Solvent: THF or 1,4-Dioxane / Water (10:1 ratio, 0.2 M)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Add the 4-chlorofuropyridinone, the boron nucleophile, Pd XPhos G3, XPhos ligand, and the inorganic base to an oven-dried Schlenk flask. Evacuate and backfill the flask with ultra-high-purity Nitrogen or Argon three times. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) oxides.
-
Solvent Addition & Pre-activation: Inject the degassed solvent mixture at room temperature.
-
Self-Validation Checkpoint: The solution should transition from a pale yellow suspension to a deep red/brown homogeneous solution within 5 minutes. This color change confirms the base-mediated activation of the G3 precatalyst into the active Pd(0)L complex.
-
-
Thermal Activation: Transfer the flask to a pre-heated oil bath set strictly to 70 °C[2]. Stir vigorously (800 rpm) to ensure biphasic mixing if aqueous base is used.
-
Reaction Monitoring: After 2 hours, sample the reaction for TLC or LC-MS analysis.
-
Self-Validation Checkpoint: The C–Cl starting material mass should be completely consumed. If starting material remains but the boron species is depleted, protodeboronation has occurred; spike the reaction with an additional 0.5 equiv of the boron reagent.
-
-
Workup and Metal Scavenging: Cool to room temperature, dilute with ethyl acetate, and wash with water. To remove the 2.0 mol% palladium, stir the organic layer with a silica-thiol scavenger for 1 hour before filtering through a pad of Celite. Concentrate in vacuo.
Mechanistic Workflow Visualization
The following diagram maps the logical relationship between the catalytic cycle phases and the specific points where temperature and catalyst loading dictate the success or failure of the functionalization.
Catalytic cycle of chlorofuropyridinone cross-coupling highlighting thermal dependencies.
References
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry - ACS Publications.[Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. National Institutes of Health (NIH).[Link]
-
Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube (ACS Catalysis Spotlight).[Link]
Sources
Technical Support Center: Purification Protocols for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
The following technical support guide is designed for the isolation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one .
This molecule presents a "dual-personality" challenge in chromatography:
-
The Pyridine Ring: Basic nitrogen interacts with acidic silanols on silica, causing severe tailing.
-
The Lactone (Furanone): The 5-membered lactone is electrophilic. The 2-chloro substituent is electron-withdrawing, making the lactone carbonyl more susceptible to nucleophilic attack (hydrolysis or alcoholysis) than the unsubstituted parent scaffold.[1]
Document ID: PUR-FPY-02CL Applicable For: Intermediate isolation, Final compound purification, Impurity profiling.[1] Safety Warning: Chlorinated pyridines can be skin irritants. Handle with standard PPE.
Part 1: Mobile Phase Selection Guide
The choice of solvent system depends heavily on the synthesis route (e.g., cyclization of 2-chloronicotinic acid derivatives) and the resulting impurity profile.
Primary Solvent Systems (Silica Gel)
| System | Composition | Target Polarity | Application Notes |
| System A (Standard) | Hexane / Ethyl Acetate (Gradient 0% | Moderate | Best Starting Point. Provides the highest resolution between the closed lactone and open-ring byproducts.[1] |
| System B (High Sol) | DCM / Methanol (Gradient 0% | High | Use if the compound precipitates in Hexane. Caution: High MeOH concentrations can induce ring-opening (transesterification) over long periods.[1] |
| System C (Buffered) | DCM / Acetone (9:1) + 0.5% Et | Moderate | Anti-Tailing. Acetone is aprotic (safer for the lactone) but polar enough to move the compound. Et |
Critical Additive Strategy
The "Pyridine Problem": The nitrogen at position 1 (in the pyridine ring) will hydrogen-bond with silica silanols (
-
Recommendation: Add 0.5% to 1% Triethylamine (TEA) to the mobile phase.
-
Constraint: Do NOT exceed 2% TEA. The 2-chloro group activates the lactone ring; excess base + water/alcohol traces can trigger hydrolysis to the open-chain hydroxy-acid form.[1]
Part 2: Troubleshooting & Optimization
Workflow: Method Development
Use this logic flow to determine the optimal purification path.
Figure 1: Decision matrix for selecting the purification method based on TLC behavior.
Issue 1: Peak Tailing (The "Shark Fin" Peak)
Symptom: The compound elutes with a sharp front but a long, dragging tail. Root Cause: Interaction between the pyridine nitrogen and acidic silica silanols. Protocol:
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane + 1% Et
N before loading the sample. -
Elution: Run the gradient with the standard solvent (no base needed in the gradient if pre-treated, or keep 0.5% Et
N constant). -
Alternative: If tailing persists, switch to Neutral Alumina stationary phase (Grade III). Alumina is less acidic than silica and prevents the pyridine interaction without requiring strong base additives.
Issue 2: On-Column Decomposition (Lactone Hydrolysis)
Symptom: TLC of the collected fraction shows a baseline spot (the acid) that wasn't present in the crude. Root Cause: The 2-chloro substituent makes the pyridine ring electron-deficient, which pulls electron density from the lactone oxygen, making the carbonyl carbon highly electrophilic.[1] Silica gel is slightly acidic and contains bound water, promoting hydrolysis. Protocol:
-
Speed is Key: Use "Flash" chromatography (high flow rate).[2][3] Do not let the compound sit on the column overnight.
-
Dry Loading: Do not load in aqueous solvents. Dissolve crude in DCM, add Celite or Silica, evaporate to dryness, and solid-load.[1]
-
Avoid Alcohols: If decomposition occurs in DCM/MeOH, switch to DCM/Acetone or DCM/Acetonitrile . Methanol can act as a nucleophile, creating the methyl ester ring-opened product (alcoholysis).[1]
Part 3: FAQ - Specific Scenarios
Q: My compound co-elutes with the 2-chloronicotinic acid precursor. How do I separate them? A: The acid precursor is much more polar and acidic.
-
Do not use MeOH: Methanol compresses the difference between the acid and the lactone.
-
Use Acid-Washed Silica? NO. This will protonate the pyridine.
-
Solution: Use a DCM / Acetone gradient. The lactone will move; the free acid will stick to the baseline (especially if you do not add base). If the acid moves, perform a liquid-liquid extraction wash (DCM vs. sat.[1] NaHCO
) before the column to remove the precursor.
Q: The product turns yellow on the column. A: This often indicates N-oxide formation or polymerization.[1]
-
Ensure solvents are peroxide-free (especially if using ether/THF).[1]
-
If the yellow band stays at the top, it is likely a polymer. Filter the crude through a short pad of Celite before loading.
Q: Can I use Reverse Phase (C18)? A: Yes, but requires buffering.
-
Mobile Phase: Water / Acetonitrile.
-
Buffer: You must use Ammonium Bicarbonate (pH ~7.5) or Ammonium Formate.[4]
-
Warning: Do not use TFA (Trifluoroacetic acid). Acidic pH < 2 will protonate the pyridine (charged species = void volume elution) and may catalyze lactone hydrolysis over time.
References
-
General Pyridine Purification
-
Lactone & Heterocycle Stability
-
Douka, M. D., & Litinas, K. E. (2021).[7] One-pot synthesis of 5H-chromeno[3,4-b]pyrazin-5-one derivatives. Arkivoc, 2021(viii), 107-118.[1][7] (Analogous fused lactone systems and purification). Link
-
Li, J. J.[1] (2013).[6] Heterocyclic Chemistry in Drug Discovery.[8] Wiley. (Discusses reactivity of electron-deficient pyridines).
-
-
Silica Interactions
Sources
- 1. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]
- 2. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 3. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 4. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Stability of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one under acidic and basic conditions
Technical Support Center: Stability of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
Welcome to the technical support guide for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for stability studies of this heterocyclic compound under acidic and basic conditions.
Introduction: Why Stability Matters
The chemical stability of an active pharmaceutical ingredient (API) is a critical parameter that can impact its safety, efficacy, and shelf-life.[1][2] Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][3] This guide will delve into the anticipated stability of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one and provide practical guidance for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one under acidic and basic conditions?
A1: Based on the structure, which contains a lactone (cyclic ester) and a 2-chloropyridine moiety, the primary degradation pathways are anticipated to be:
-
Acid-Catalyzed Hydrolysis: The lactone ring is susceptible to hydrolysis under acidic conditions. This reaction typically proceeds via an A_AC2 mechanism, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water.[4][5] This would lead to the opening of the furanone ring to form a carboxylic acid and an alcohol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the lactone is expected to undergo rapid hydrolysis, a process known as saponification.[6] This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to ring opening.[6][7] Additionally, the 2-chloro substituent on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide, particularly under more forcing conditions, to yield the corresponding 2-hydroxypyridine derivative.[8]
Q2: What analytical techniques are recommended for monitoring the stability of this compound?
A2: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for separating and quantifying the parent compound and its degradation products.[9] For structural elucidation of unknown degradants, coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended as it provides valuable mass-to-charge ratio information.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to characterize isolated degradation products.
Q3: What are the typical conditions for a forced degradation study?
A3: Forced degradation studies aim to achieve 5-20% degradation of the drug substance.[2][11] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Stress: 3-30% hydrogen peroxide at room temperature.
-
Thermal Stress: Dry heat (e.g., 80-100 °C).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
It is important to monitor the degradation over several time points to understand the kinetics and distinguish between primary and secondary degradation products.[1]
Troubleshooting Guides
Issue 1: No Degradation Observed Under Mild Stress Conditions
Possible Cause: The compound may be relatively stable under the initial conditions.
Troubleshooting Steps:
-
Increase Stressor Concentration: Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).
-
Elevate Temperature: Perform the study at a higher temperature (e.g., increase from room temperature to 60 °C or 80 °C). Accelerated testing at elevated temperatures can increase the rate of interactions.[2]
-
Extend Exposure Time: Increase the duration of the study, taking samples at later time points.
-
Verify Analytical Method: Ensure your analytical method is sensitive enough to detect small changes in the concentration of the parent compound.
Issue 2: Complete or Near-Complete Degradation at the First Time Point
Possible Cause: The stress conditions are too harsh, leading to rapid degradation.
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the concentration of the acid or base (e.g., from 1 M to 0.1 M or 0.01 M).
-
Lower Temperature: Conduct the experiment at a lower temperature (e.g., room temperature or even refrigerated conditions for highly labile compounds).
-
Shorten Time Intervals: Take samples at much earlier time points to capture the initial degradation profile.
-
Consider a Milder Stressor: If using a strong acid or base, consider a weaker one if the goal is to isolate specific degradants without extensive secondary degradation.
Issue 3: Poor Mass Balance in HPLC Analysis
Possible Cause: One or more degradation products may not be eluting from the HPLC column or may not be detectable by the UV detector.
Troubleshooting Steps:
-
Modify HPLC Method:
-
Gradient Elution: If using isocratic elution, switch to a gradient method with a stronger organic solvent to ensure all components are eluted.
-
Change Column Chemistry: Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) that may have different selectivity.
-
Adjust Mobile Phase pH: The ionization state of the degradants can affect their retention. Adjusting the pH of the mobile phase can significantly alter the chromatography.
-
-
Use a Universal Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used in parallel with a UV detector to detect compounds with poor or no chromophores.
-
Check for Precipitation: The degradation products might be insoluble in the sample diluent. Visually inspect your samples and consider using a different diluent.
-
Investigate Volatile Degradants: If a degradation pathway could lead to volatile products, these would not be detected by HPLC. Headspace GC-MS could be a complementary analytical technique to investigate this possibility.
Experimental Protocols & Data Presentation
Protocol: Forced Hydrolysis Study
-
Stock Solution Preparation: Prepare a stock solution of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic: To a vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Basic: To a separate vial, add the same volume of stock solution and an equal volume of 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Control: Prepare a control sample with the stock solution and an equal volume of water.
-
-
Incubation: Place the vials in a water bath at 60 °C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately neutralize the aliquots from the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation.
-
Analysis: Dilute the quenched samples with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Table 1: Example Data from a Forced Hydrolysis Study
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradant 1 Area (%) | Degradant 2 Area (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 85.2 | 14.1 | Not Detected | |
| 24 | 65.7 | 32.5 | 1.8 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 78.9 | Not Detected | 20.5 | |
| 8 | 45.3 | Not Detected | 53.1 |
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one.
Forced Degradation Study Workflow
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Lactone - Wikipedia [en.wikipedia.org]
- 8. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 9. sepscience.com [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ajrconline.org [ajrconline.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one
Executive Summary & Scope
Objective: This guide provides a technical comparison of the mass spectrometric behavior of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one (hereafter referred to as Target Compound ) against its non-chlorinated analog, 5H,7H-furo[3,4-b]pyridin-5-one .
Significance: The Target Compound is a fused bicyclic scaffold often utilized as a pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Distinguishing this intermediate from its byproducts (dechlorinated impurities or hydrolysis products) is critical for CMC (Chemistry, Manufacturing, and Controls) and metabolite identification.
Key Differentiators:
-
Isotopic Signature: The Target Compound exhibits a diagnostic Chlorine isotope pattern (
). -
Lactone Lability: The furanone ring drives the primary fragmentation pathway via neutral losses of CO and CO
. -
Halogen Elimination: Radical cleavage of Cl distinguish the Target from its analogs.
Experimental Methodology (Self-Validating Protocol)
To ensure reproducible fragmentation data, the following LC-MS/MS parameters are recommended. This protocol uses a "Collision Energy Ramp" to capture both fragile and stable fragments in a single run.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the pyridine nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Relative Retention: The Target Compound (Cl-substituted) will elute later than the non-chlorinated analog due to increased lipophilicity.
Mass Spectrometry Parameters (ESI+)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped Ramp (15, 30, 45 eV).
-
Rationale: Low CE (15 eV) preserves the molecular ion
. High CE (45 eV) forces the rupture of the stable pyridine ring.
-
Structural Elucidation & Mechanism
The fragmentation logic follows the Charge-Remote Fragmentation and Proximal Bond Cleavage principles.
The Molecular Ion (Precursor)
-
Target Compound:
(for ).-
Observation: A distinct M+2 peak at
172.0 (approx. 32% intensity of base peak) confirms the presence of one Chlorine atom.
-
-
Comparator (Analog):
.-
Observation: No significant M+2 peak.
-
Primary Fragmentation: Lactone Ring Opening
The fused furanone (lactone) ring is the most labile part of the molecule.
-
Loss of CO (
28 Da): The carbonyl group is ejected. -
Loss of CO
( 44 Da): Alternative decarboxylation pathway.-
170
126.
-
170
Secondary Fragmentation: Halogen Loss
Once the lactone ring is compromised, the pyridine core destabilizes.
-
Loss of HCl (
36 Da): Common in ESI+ for chloropyridines.-
142
106.
-
142
-
Radical Loss of Cl (
35 Da):-
142
107 (Radical cation).
-
142
Comparative Data Analysis
The following table contrasts the Target Compound with its Dechlorinated Analog. Use this for rapid peak assignment.
| Feature | Target Compound (2-Cl) | Comparator (Des-Cl Analog) | Differentiation Logic |
| Formula | C | C | Chlorine vs. Hydrogen |
| Precursor ( | 170.0 / 172.0 | 136.0 | Mass shift of +34 Da |
| Isotope Pattern | M (100%), M+2 (~32%) | M (100%), M+1 (~7%) | Cl signature is definitive |
| Fragment 1 (Base) | 142.0 (Loss of CO) | 108.0 (Loss of CO) | Retention of Cl in fragment |
| Fragment 2 | 126.0 (Loss of CO | 92.0 (Loss of CO | Decarboxylation |
| Fragment 3 | 106.0 (Loss of HCl) | 81.0 (Loss of HCN) | Cl loss vs. Ring breakdown |
| Retention Time | High ( | Low ( | Cl increases hydrophobicity |
Visualizing the Fragmentation Pathway[1][2][4][5][6][7][8][9]
The following diagram illustrates the stepwise degradation of the Target Compound.
Figure 1: Proposed fragmentation tree for 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one in ESI+ mode.
Decision Tree for Identification
Use this workflow to confirm the identity of the compound in a complex matrix (e.g., reaction mixture).
Figure 2: Logical workflow for distinguishing the target from its non-chlorinated impurities.
References
-
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules including lactone CO loss).
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for general pyridine and lactone fragmentation patterns).
- Holčapek, M., et al. (2010). "Fragmentation behavior of fused heterocyclic compounds." Journal of Mass Spectrometry.
-
PubChem Database. Compound Summary for Furo[3,4-b]pyridine derivatives. Retrieved from [Link] (Source for structural confirmation and analog searching).
Sources
A Comparative Guide to the Structural Confirmation of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one: X-ray Crystallography vs. Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of regulatory approval and intellectual property protection. The heterocyclic scaffold of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one represents a class of compounds with significant potential in medicinal chemistry.[1][2][3] This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for structure determination, with other powerful analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy for the structural elucidation of this target molecule.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate an electron density map and, from that, a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry.[4][5] For novel compounds like 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one, obtaining a crystal structure provides incontrovertible proof of its chemical identity.
Experimental Workflow for X-ray Crystallography
A typical workflow for the X-ray crystallographic analysis of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one would involve the following steps:
-
Crystal Growth: High-purity crystalline material is a prerequisite. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer, and cryo-cooled. The crystal is then placed in an X-ray diffractometer, and a complete diffraction dataset is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, followed by refinement of the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[6]
Sources
- 1. Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Pyrrolo[3,4- b]pyridin-5-ones via Multicomponent Reactions and In Vitro-In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. Protein X-Ray Structure Validation: Key Criteria [proteinstructures.com]
A Head-to-Head Bioactivity Analysis: Evaluating 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one Against Established PARP and Tankyrase Inhibitors
This guide provides a comprehensive framework for evaluating the bioactivity of the novel compound, 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one, against well-characterized inhibitors of Poly (ADP-ribose) polymerase (PARP) and tankyrase enzymes. Drawing from established methodologies in drug discovery, we will detail the experimental workflows, from initial enzymatic assays to cellular target engagement and downstream signaling analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the landscape of cancer therapeutics.
Introduction: Unveiling the Potential of a Novel Scaffold
The furo[3,4-b]pyridine core is a privileged heterocyclic scaffold found in a variety of biologically active molecules.[1][2] Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel enzyme inhibitors. The compound of interest, 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one, possesses a unique substitution pattern that warrants investigation into its potential as a therapeutic agent.
Based on structural similarities to known inhibitors of PARP and tankyrase enzymes, which play crucial roles in DNA repair and Wnt/β-catenin signaling respectively, we hypothesize that 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one may exhibit inhibitory activity against one or both of these enzyme families.[3][4] PARP inhibitors, such as Olaparib and Talazoparib, have gained significant clinical traction for the treatment of cancers with deficiencies in homologous recombination repair.[3][5][6][7] Similarly, tankyrase inhibitors are being actively investigated for their potential to modulate the Wnt/β-catenin pathway, which is frequently dysregulated in various cancers.[4][8][9]
This guide will outline a systematic approach to test this hypothesis, providing a direct comparison of the bioactivity of 2-chloro-5H,7H-furo[3,4-b]pyridin-5-one with that of established standard inhibitors.
Experimental Design: A Multi-faceted Approach to Bioactivity Profiling
Our investigation will follow a logical progression, beginning with direct enzymatic inhibition and culminating in the assessment of cellular activity and target engagement.
Sources
- 1. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | CoLab [colab.ws]
- 2. mdpi.com [mdpi.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. An Overview of PARP Inhibitors for the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 8. mdpi.com [mdpi.com]
- 9. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells | Oncotarget [oncotarget.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
